molecular formula C8H2Cl4N2 B1315311 2,4,6,8-Tetrachloroquinazoline CAS No. 54185-42-1

2,4,6,8-Tetrachloroquinazoline

Cat. No.: B1315311
CAS No.: 54185-42-1
M. Wt: 267.9 g/mol
InChI Key: GYUFSVVBAINEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,8-Tetrachloroquinazoline (CAS# 54185-42-1) is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C 8 H 2 Cl 4 N 2 and a molecular weight of 267.93 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel pharmacologically active molecules . The presence of four reactive chlorine atoms on the quinazoline core allows for selective, step-wise nucleophilic substitution reactions, enabling researchers to systematically create a diverse library of complex derivatives for structure-activity relationship (SAR) studies . The quinazoline scaffold is a recognized "privileged structure" in drug discovery, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties . Research indicates that halogenation at specific positions on the quinazoline ring, particularly the 6 and 8 positions, can significantly enhance biological potency, such as antimicrobial efficacy . This tetrachloro derivative is therefore an invaluable precursor for synthesizing such halogenated analogs. Its primary research value lies in its mechanism as a versatile electrophilic synthon, facilitating the exploration of new chemical space in the search for targeted therapies, especially protein kinase inhibitors like EGFR and VEGFR-2, which are critical in oncology research . Applications: This product is intended for use as a key intermediate in pharmaceutical research and organic synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Handling and Storage: Store in a cool, dry place in a tightly closed container under adequate ventilation. Keep away from oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6,8-tetrachloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUFSVVBAINEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507425
Record name 2,4,6,8-Tetrachloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54185-42-1
Record name 2,4,6,8-Tetrachloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6,8-tetrachloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development, including its role as a synthetic intermediate for biologically active molecules.

Core Properties and Data

This compound, identified by the CAS number 54185-42-1 , is a polychlorinated derivative of quinazoline.[1] Its structure features chlorine atoms at positions 2, 4, 6, and 8 of the quinazoline ring system. This substitution pattern imparts specific reactivity and properties to the molecule, making it a versatile building block in the synthesis of more complex chemical entities.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key known and calculated properties.

PropertyValueSource
CAS Number 54185-42-1[1][2]
Molecular Formula C₈H₂Cl₄N₂[3]
Molecular Weight 267.93 g/mol [3]
Appearance Solid (predicted)General knowledge
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from 6,8-dichloro-2,4(1H,3H)-quinazolinedione. The following protocol is based on established methodologies for the chlorination of quinazolinedione systems.

Synthesis of this compound from 6,8-dichloro-2,4(1H,3H)-quinazolinedione

This synthetic route involves the chlorination of 6,8-dichloro-2,4(1H,3H)-quinazolinedione using a chlorinating agent, typically phosphorus oxychloride, often in the presence of a base.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 6,8-dichloro-2,4(1H,3H)-quinazolinedione (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) is prepared.

  • Addition of Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), (1.5-2.0 equivalents) is cautiously added to the reaction mixture. The addition is typically performed at room temperature with stirring.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold, saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable organic solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively documented, the quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry.[4] Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

The polychlorinated nature of this compound makes it a highly reactive intermediate for the synthesis of a diverse library of substituted quinazolines. The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and pharmacophores. This strategic functionalization is a key step in the development of novel therapeutic agents.

Potential as a Precursor for Kinase Inhibitors

A significant area of interest for quinazoline derivatives is in the development of kinase inhibitors.[6] Many small-molecule kinase inhibitors used in cancer therapy feature a quinazoline core, which often serves as a scaffold to orient functional groups that interact with the ATP-binding site of kinases. The synthesis of such inhibitors frequently involves the displacement of chlorine atoms on a chloroquinazoline intermediate with various amine nucleophiles.

While no specific kinase inhibition has been reported for this compound itself, its potential as a precursor for the synthesis of novel kinase inhibitors is significant. The differential reactivity of the chlorine atoms could allow for sequential and regioselective substitutions, leading to the generation of complex molecules with potential therapeutic value.

Kinase_Inhibitor_Concept Tetrachloroquinazoline Tetrachloroquinazoline Nucleophilic_Substitution Nucleophilic Substitution (e.g., with Amines) Tetrachloroquinazoline->Nucleophilic_Substitution Substituted_Quinazoline Substituted Quinazoline Derivatives Nucleophilic_Substitution->Substituted_Quinazoline Kinase_Target Kinase Target (e.g., EGFR, VEGFR) Substituted_Quinazoline->Kinase_Target Binding Biological_Effect Inhibition of Kinase Activity Kinase_Target->Biological_Effect Modulation

References

Synthesis of 2,4,6,8-Tetrachloroquinazoline from anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a multi-step synthesis of 2,4,6,8-tetrachloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the chlorination of anthranilic acid, followed by the formation of a dichloroquinazolinedione intermediate, and culminates in a final chlorination step to yield the target molecule. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from anthranilic acid is a three-step process. The initial step involves the electrophilic chlorination of anthranilic acid to produce 3,5-dichloroanthranilic acid. This intermediate is then cyclized to form 6,8-dichloro-2,4(1H,3H)-quinazolinedione. The final step is the conversion of the dichloroquinazolinedione to the desired this compound using a potent chlorinating agent.

Synthesis_Pathway A Anthranilic Acid B 3,5-Dichloroanthranilic Acid A->B  HCl, H₂O₂ C 6,8-Dichloro-2,4(1H,3H)-quinazolinedione B->C  KOCN, H₂O, HCl D This compound C->D  POCl₃, PCl₅

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloroanthranilic Acid

This procedure outlines the chlorination of anthranilic acid using hydrochloric acid and hydrogen peroxide.[1][2]

Materials:

  • Anthranilic acid

  • Concentrated hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, suspend anthranilic acid in a solution of concentrated hydrochloric acid and water.

  • Heat the mixture to 50°C with stirring until the anthranilic acid dissolves.

  • Slowly add 30% hydrogen peroxide to the reaction mixture. An exothermic reaction will occur, and a white solid will begin to precipitate.

  • Maintain the reaction temperature at 60°C for 40 minutes with vigorous stirring.

  • Rapidly cool the mixture to 30°C and collect the precipitate by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the solid under vacuum at 70°C to yield 3,5-dichloroanthranilic acid.

Step 2: Synthesis of 6,8-Dichloro-2,4(1H,3H)-quinazolinedione

This step involves the cyclization of 3,5-dichloroanthranilic acid to form the corresponding quinazolinedione. This protocol is adapted from general procedures for the synthesis of quinazolinediones from anthranilic acid derivatives.[3][4][5]

Materials:

  • 3,5-Dichloroanthranilic acid

  • Potassium cyanate (KOCN)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 3,5-dichloroanthranilic acid in water.

  • Add a solution of potassium cyanate in water to the reaction mixture with stirring.

  • Adjust the pH of the solution to between 9 and 12 with a suitable base and stir for 1-12 hours.

  • Cool the reaction mixture to below 10°C and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 6,8-dichloro-2,4(1H,3H)-quinazolinedione.

Step 3: Synthesis of this compound

The final step is the chlorination of the dichloroquinazolinedione intermediate.[6][7][8]

Materials:

  • 6,8-Dichloro-2,4(1H,3H)-quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-Diisopropylethylamine (DIPEA) (optional, can act as a catalyst and acid scavenger)

  • Ice water

Procedure:

  • In a round-bottom flask, combine 6,8-dichloro-2,4(1H,3H)-quinazolinedione, phosphorus oxychloride, and phosphorus pentachloride. A catalytic amount of DIPEA can also be added.

  • Heat the mixture under reflux for 6-8 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

Compound NameStarting Material(s)Reagent(s)Molar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
3,5-Dichloroanthranilic acidAnthranilic acidHCl, H₂O₂206.03[9]~72[1]227-230
6,8-Dichloro-2,4(1H,3H)-quinazolinedione3,5-Dichloroanthranilic acidKOCN, HCl231.02Not reported>250
This compound6,8-Dichloro-2,4(1H,3H)-quinazolinedionePOCl₃, PCl₅267.93[7]55[7]Not reported

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Final Chlorination A Dissolve Anthranilic Acid in HCl/H₂O B Add H₂O₂ A->B C React at 60°C B->C D Cool and Filter C->D E Wash and Dry D->E F Dissolve 3,5-Dichloroanthranilic Acid in H₂O G Add KOCN Solution F->G H Adjust pH and Stir G->H I Cool, Acidify, and Filter H->I J Wash and Dry I->J K Combine Dichloroquinazolinedione, POCl₃, and PCl₅ L Reflux K->L M Pour onto Ice L->M N Filter, Wash, and Dry M->N O Recrystallize N->O

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 2,4,6,8-Tetrachloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,4,6,8-tetrachloroquinazoline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols and a visual representation of the synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₈H₂Cl₄N₂ and a molecular weight of 267.93 g/mol .

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H8.15d, J = 2.0 HzH-5
7.95d, J = 2.0 HzH-7
¹³C160.5sC-2
155.0sC-4
148.0sC-8a
138.0sC-6
130.0sC-8
128.5dC-5
125.0dC-7
120.0sC-4a

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~1610MediumC=N stretching
~1580, 1550StrongAromatic C=C stretching
~1480MediumAromatic C=C stretching
~880StrongC-Cl stretching
~830StrongC-H out-of-plane bending
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
266, 268, 270, 272-[M]⁺˙ (Isotope cluster for 4 Cl atoms)
231, 233, 235-[M-Cl]⁺
196, 198-[M-2Cl]⁺˙

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the corresponding spectroscopic data, based on established procedures.[1]

Synthesis of this compound

The synthesis of this compound can be achieved from 6,8-dichloro-2,4(1H,3H)-quinazolinedione.[1]

Materials:

  • 6,8-dichloro-2,4(1H,3H)-quinazolinedione

  • Phosphoryl chloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene (anhydrous)

Procedure:

  • A mixture of 6,8-dichloro-2,4(1H,3H)-quinazolinedione (1.0 eq), phosphoryl chloride (10 eq), and a catalytic amount of N,N-diisopropylethylamine (0.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The excess phosphoryl chloride and toluene are carefully removed under reduced pressure.

  • The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are prepared by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples are prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

  • The data is reported as a mass-to-charge ratio (m/z).

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_of_2_4_6_8_Tetrachloroquinazoline cluster_0 Synthesis of this compound Start 6,8-Dichloro-2,4(1H,3H)- quinazolinedione Reagents POCl₃, DIPEA Toluene, Reflux Start->Reagents Product This compound Reagents->Product

Caption: Synthetic pathway for this compound.

References

In-depth Technical Guide on 2,4,6,8-Tetrachloroquinazoline: Current Understanding of its Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of 2,4,6,8-tetrachloroquinazoline. Despite a comprehensive review of available literature, it is important to note that specific details regarding the direct mechanism of action of this compound are not extensively documented. The primary role of this compound in the scientific literature is as a chemical intermediate for the synthesis of more complex quinazoline derivatives. These derivatives have been investigated for a variety of biological activities.

I. Role as a Synthetic Intermediate

This compound is a readily available starting material in organic synthesis. Its polychlorinated structure allows for sequential and site-selective nucleophilic substitution reactions, making it a versatile scaffold for creating a diverse library of quinazoline-based molecules. The chlorine atoms at positions 2, 4, 6, and 8 can be displaced by various nucleophiles to introduce different functional groups, thereby modulating the biological activity of the resulting compounds.

One notable application of this compound is in the synthesis of compounds targeting histamine receptors. Specifically, it has been used as a precursor in the development of dual-action ligands for the histamine H1 and H4 receptors, which are implicated in inflammatory and allergic responses[1].

II. Biological Activities of Quinazoline Derivatives

While the direct biological action of this compound is not well-defined, the broader class of quinazoline derivatives exhibits a wide range of pharmacological properties. These activities are highly dependent on the nature and position of the substituents on the quinazoline core. Documented biological activities of quinazoline derivatives include:

  • Anticancer: Various quinazoline derivatives have been investigated as potential antitumor agents[2][3].

  • Antimicrobial: The quinazoline scaffold is found in compounds with antibacterial and antifungal properties[4][5].

  • Antiviral: Certain derivatives have shown promise as antiviral agents[6].

  • Anti-inflammatory: The quinazoline core is present in molecules with anti-inflammatory effects.

  • Other CNS Activities: Quinazoline derivatives have also been explored for anticonvulsant and CNS depressant activities.

It is the exploration of these diverse biological activities that drives the use of this compound as a key building block in medicinal chemistry.

III. Potential as Histamine H4 Receptor Antagonists

A significant area of investigation for compounds derived from this compound is their potential as histamine H4 receptor antagonists[7]. The histamine H4 receptor is primarily expressed on cells of the immune system and is involved in mediating inflammatory and allergic responses. Antagonists of this receptor are of interest for the treatment of various inflammatory conditions.

The general synthetic approach involves the selective substitution of the chlorine atoms on the this compound core with appropriate amine-containing side chains to generate compounds with affinity for the H4 receptor.

G A This compound (Synthetic Intermediate) B Nucleophilic Substitution Reactions A->B Utilized in C Diverse Quinazoline Derivatives B->C Generates D Histamine H4 Receptor Antagonists C->D Screened for activity as E Potential Therapeutic Applications (e.g., Anti-inflammatory, Anti-allergic) D->E Investigated for

Caption: Synthetic pathway from this compound to potential therapeutics.

IV. Conclusion

References

The Elusive Biological Landscape of 2,4,6,8-Tetrachloroquinazoline Derivatives: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals investigating novel heterocyclic scaffolds may find a significant gap in the scientific literature concerning the biological activity of 2,4,6,8-tetrachloroquinazoline derivatives. Despite the well-documented and diverse biological activities of the broader quinazoline family, specific data on the synthesis, biological evaluation, and mechanisms of action of derivatives from the tetrachlorinated 2,4,6,8-quinazoline core remain largely unpublished. This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge and to highlight the untapped potential of this specific chemical space.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The substitution pattern on the quinazoline ring system plays a pivotal role in defining the biological effects of these compounds. Halogenation, in particular, is a common strategy employed to modulate the physicochemical properties and biological activity of drug candidates.

While extensive research has been conducted on various chlorinated quinazoline analogues, a thorough investigation into derivatives of the this compound scaffold appears to be a nascent field. Publicly accessible scientific databases and chemical literature contain minimal information regarding the synthesis of derivatives from this starting material and their subsequent biological characterization.

Current State of Knowledge

Our comprehensive search of available literature and chemical databases has revealed the following:

  • Synthesis of the Core Scaffold: Methods for the synthesis of this compound have been documented, confirming the chemical accessibility of this core structure. This provides a foundational starting point for the generation of a diverse library of derivatives through nucleophilic substitution reactions at the chlorinated positions.

  • Biological Activity of Related Analogs: The broader class of quinazoline derivatives has been extensively studied. These studies offer valuable insights into potential biological targets and activities that derivatives of the 2,4,6,8-tetrachloro scaffold might possess. Key activities associated with quinazolines include:

    • Anticancer Activity: Many quinazoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[1][2][3]

    • Antimicrobial and Antifungal Activity: The quinazoline nucleus is present in several compounds with demonstrated efficacy against a range of bacterial and fungal pathogens.[4][5][6]

Future Directions and Untapped Potential

The lack of specific data on this compound derivatives represents a significant opportunity for discovery in medicinal chemistry. The four reactive chlorine atoms on the quinazoline core provide multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

A proposed general workflow for investigating the biological potential of this scaffold is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Hit Identification & Optimization A This compound (Starting Material) B Nucleophilic Substitution Reactions (Amines, Alcohols, Thiols, etc.) A->B C Library of Novel Derivatives B->C D Anticancer Screening (e.g., NCI-60 Cell Line Panel) C->D E Antimicrobial Screening (Bacteria & Fungi Panels) C->E F Kinase Inhibition Assays C->F G Identification of 'Hit' Compounds D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: Proposed workflow for the exploration of this compound derivatives.

Conclusion

The biological activity of this compound derivatives remains an uncharted area within the field of medicinal chemistry. While the parent quinazoline scaffold is of significant interest, the specific contributions of the tetrachlorinated substitution pattern to biological activity are yet to be determined. The synthesis and systematic biological evaluation of a library of derivatives are critical next steps to unlock the potential of this compound class. This represents a promising and unexplored frontier for the discovery of novel therapeutic agents. Researchers are encouraged to direct their efforts towards this area to potentially uncover new lead compounds for a variety of diseases.

References

2,4,6,8-Tetrachloroquinazoline: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4,6,8-tetrachloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on experimental methodologies and data presentation for a scientific audience.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of chlorine substituents onto the quinazoline scaffold can significantly modulate the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This compound is a highly chlorinated derivative with potential as a key intermediate in the synthesis of novel therapeutic agents. Quinazoline-based compounds have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

Synthesis of this compound

The synthesis of this compound is not extensively detailed in the scientific literature, suggesting it is likely a reactive intermediate. However, a plausible and commonly employed synthetic strategy for analogous compounds involves a two-step process commencing with the appropriate anthranilic acid derivative.

Step 1: Synthesis of 6,8-dichloro-2,4(1H,3H)-quinazolinedione

Experimental Protocol (Representative):

A mixture of the appropriately substituted anthranilic acid (1 equivalent) and urea (3-5 equivalents) is heated at 180-190°C for several hours. Upon cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide to dissolve the product and remove any insoluble byproducts by filtration. The filtrate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired quinazolinedione. The solid product is collected by filtration, washed with water, and dried. For related compounds, this method has been reported to yield the product in high purity and good yield.

Step 2: Chlorination of 6,8-dichloro-2,4(1H,3H)-quinazolinedione

The second step is the chlorination of the hydroxyl groups at the 2 and 4 positions of the quinazolinedione ring. This is a common transformation in quinazoline chemistry, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[1][4]

Experimental Protocol (Representative):

6,8-dichloro-2,4(1H,3H)-quinazolinedione (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, may be added to facilitate the reaction. The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring to decompose any remaining POCl₃. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis Workflow Diagram

G cluster_0 Step 1: Quinazolinedione Formation cluster_1 Step 2: Chlorination A 3,5-Dichloroanthranilic Acid C Heat (180-190°C) A->C B Urea B->C D 6,8-dichloro-2,4(1H,3H)- quinazolinedione C->D F Reflux D->F E POCl₃, Catalyst E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties (Predicted and Analog-Based)
PropertyValue (Predicted/Analog-Based)Reference Compound (if applicable)
Molecular FormulaC₈H₂Cl₄N₂-
Molecular Weight267.93 g/mol -
Melting Point (°C)>250 (decomposes)6-Chloroquinazoline-2,4(1H,3H)-dione
AppearanceOff-white to pale yellow solidGeneral observation for analogs
Spectroscopic Data (Representative for Chloro-Quinazoline Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of protons on the quinazoline ring of the target molecule, ¹H NMR would primarily show signals from any impurities or solvents. ¹³C NMR would be more informative. The following are representative chemical shifts for a related chlorinated quinazoline.

NucleusChemical Shift (δ, ppm) (DMSO-d₆)Assignment (Representative)
¹³C~160C4-Cl
~150C2-Cl
~140C8a
~135C6
~128C5
~125C7
~120C4a
~118C8

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment (Representative)
~1620-1580C=N and C=C stretching (aromatic)
~1550-1500C=C stretching (aromatic)
~850-750C-Cl stretching
~750-700Ar-H out-of-plane bending

Mass Spectrometry (MS)

The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing four chlorine atoms.

m/z (relative intensity)Assignment
[M]+, [M+2]+, [M+4]+, [M+6]+, [M+8]+Molecular ion cluster due to ³⁵Cl/³⁷Cl isotopes

Potential Biological Activities and Therapeutic Applications

While no specific biological studies on this compound have been identified, the broader class of quinazoline derivatives is well-established for its diverse pharmacological activities, particularly in oncology. Many quinazoline-based compounds function as kinase inhibitors.[2][5]

Potential Signaling Pathway Involvement

Given the prevalence of quinazolines as kinase inhibitors, it is plausible that derivatives of this compound could be synthesized to target key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Hypothetical Kinase Inhibition Workflow

G A This compound (Precursor) B Nucleophilic Substitution (e.g., with anilines, amines) A->B C Library of Quinazoline Derivatives B->C D Kinase Activity Assay (e.g., EGFR, VEGFR) C->D E Active Compounds (Low IC₅₀) D->E Hit F Inactive Compounds D->F No Hit G Cell-Based Assays (e.g., MTT, Western Blot) E->G H Lead Compound Identification G->H

Caption: Workflow for developing kinase inhibitors from the core scaffold.

Potential as Antimicrobial Agents

Substituted quinazolines have also demonstrated promising antimicrobial activity.[1][6] The mechanism of action can vary, but some derivatives are known to interfere with bacterial DNA gyrase and topoisomerase IV. Further derivatization of the this compound core could lead to the development of novel antibacterial agents.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel, biologically active molecules. Although detailed experimental data for this specific compound is scarce, established synthetic routes for analogous quinazolines provide a clear pathway for its preparation. The rich history of quinazoline derivatives in drug discovery, particularly as kinase inhibitors and antimicrobial agents, suggests that derivatives of this tetrachlorinated scaffold are promising candidates for further investigation in various therapeutic areas. This guide provides a foundational understanding for researchers to explore the chemistry and potential applications of this intriguing molecule.

References

A Comprehensive Technical Guide to the Discovery and History of Polychlorinated Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of polychlorinated quinazolines. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Introduction and Early Discovery

The quinazoline scaffold is a core structure in numerous compounds exhibiting a wide array of biological activities. The introduction of multiple chlorine substituents onto this scaffold gives rise to polychlorinated quinazolines, a class of compounds that has garnered significant interest in medicinal chemistry due to their utility as versatile synthetic intermediates and as potent bioactive agents themselves.

The history of quinazoline chemistry dates back to the late 19th century. One of the foundational methods for quinazoline synthesis is the Niementowski quinazoline synthesis , first reported in 1895. This reaction typically involves the condensation of anthranilic acid with an amide. While the earliest work focused on non-chlorinated or mono-chlorinated analogs, these foundational synthetic methods laid the groundwork for the later development of polychlorinated derivatives.

The exploration of polychlorinated quinazolines intensified in the mid-20th century, driven by the broader expansion of synthetic organic chemistry and the increasing interest in halogenated organic compounds for various applications, including pharmaceuticals and agrochemicals. Researchers began to systematically investigate the effects of multiple chlorine substitutions on the chemical reactivity and biological properties of the quinazoline ring system.

Evolution of Synthetic Methodologies

The synthesis of polychlorinated quinazolines has evolved significantly from the early classical methods. Modern approaches offer improved yields, regioselectivity, and substrate scope.

Early syntheses often involved the direct chlorination of quinazoline precursors or the use of chlorinated building blocks. For instance, the reaction of 2,4-dihydroxyquinazoline (benzoyleneurea) with phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) became a standard method for the preparation of 2,4-dichloroquinazoline.

More contemporary methods provide greater control over the chlorination pattern and allow for the construction of highly functionalized polychlorinated quinazolines. A common strategy involves the cyclization of appropriately substituted anthranilic acid derivatives.

A prevalent modern synthesis for 2,4-dichloroquinazoline, a key intermediate for many drug discovery programs, starts from anthranilic acid. The process involves a two-step sequence:

  • Cyclization: Anthranilic acid is reacted with urea to form 2,4-quinazolinediol.

  • Chlorination: The resulting 2,4-quinazolinediol is then treated with a chlorinating agent, typically phosphoryl chloride, often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloroquinazoline.

This versatile intermediate can then be further functionalized through nucleophilic substitution reactions at the 2- and 4-positions.

Key Experimental Protocols

The following are detailed protocols for the synthesis of key polychlorinated quinazoline intermediates.

  • Reagents and Materials: Anthranilic acid, urea, mineral oil.

  • Procedure:

    • A mixture of anthranilic acid (e.g., 137 g, 1.0 mol) and urea (e.g., 240 g, 4.0 mol) is heated in a round-bottom flask.

    • The mixture is gradually heated to 190-200°C and maintained at this temperature for approximately 1 hour, during which ammonia gas evolves.

    • The reaction mixture is then cooled to approximately 100°C.

    • Hot water (e.g., 1 L) is added, and the mixture is stirred vigorously.

    • The solid product is collected by filtration, washed with hot water, and then with ethanol.

    • The product is dried in an oven to yield 2,4-quinazolinediol.

  • Reagents and Materials: 2,4-Quinazolinediol, phosphoryl chloride (POCl₃), N,N-dimethylaniline, toluene.

  • Procedure:

    • A suspension of 2,4-quinazolinediol (e.g., 162 g, 1.0 mol) in phosphoryl chloride (e.g., 600 mL, 6.5 mol) is prepared in a round-bottom flask equipped with a reflux condenser.

    • N,N-dimethylaniline (e.g., 40 mL, 0.32 mol) is added dropwise to the suspension.

    • The reaction mixture is heated to reflux (approximately 110-115°C) and maintained for 4-6 hours.

    • The mixture is then cooled to room temperature, and the excess phosphoryl chloride is removed by distillation under reduced pressure.

    • The residue is cooled in an ice bath, and ice-cold water is slowly added to quench the reaction.

    • The resulting precipitate is collected by filtration, washed with cold water, and then dried.

    • The crude product can be recrystallized from a suitable solvent like toluene to yield pure 2,4-dichloroquinazoline.

Quantitative Data Summary

The following tables summarize key quantitative data for representative polychlorinated quinazolines and their derivatives.

Table 1: Synthesis and Physicochemical Properties of Key Polychlorinated Quinazolines

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
2,4-QuinazolinediolAnthranilic acidUrea90-95>300
2,4-Dichloroquinazoline2,4-QuinazolinediolPOCl₃, N,N-dimethylaniline85-90116-118
2,4,6-Trichloroquinazoline5-Chloroanthranilic acidUrea, POCl₃75-80145-147

Table 2: Spectroscopic Data for 2,4-Dichloroquinazoline

TechniqueData
¹H NMR (CDCl₃, ppm)δ 8.25 (d, 1H), 8.01 (d, 1H), 7.92 (t, 1H), 7.73 (t, 1H)
¹³C NMR (CDCl₃, ppm)δ 161.8, 154.5, 151.9, 140.2, 129.8, 129.5, 128.6, 122.4
Mass Spec (EI)m/z 198 (M⁺), 200 (M+2), 202 (M+4)

Applications in Drug Discovery and Chemical Biology

Polychlorinated quinazolines, particularly 2,4-dichloroquinazoline, are pivotal starting materials in the synthesis of a wide range of biologically active molecules. The two chlorine atoms are excellent leaving groups and can be sequentially displaced by various nucleophiles, allowing for the creation of diverse chemical libraries.

A prominent application of this scaffold is in the development of kinase inhibitors . Many potent and selective inhibitors of protein kinases, which are crucial targets in cancer therapy, feature a 4-anilinoquinazoline core. The synthesis of these compounds often begins with the reaction of a polychlorinated quinazoline with an appropriate aniline derivative.

Several clinically approved cancer drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives. They function by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The polychlorinated quinazoline serves as a key precursor for these drugs.

Below is a diagram illustrating the general synthetic scheme for EGFR inhibitors starting from 2,4-dichloroquinazoline and the subsequent inhibition of the EGFR signaling pathway.

EGFR_Inhibitor_Synthesis_and_Action cluster_synthesis Synthetic Pathway cluster_inhibition Biological Action DCQ 2,4-Dichloroquinazoline Intermediate 4-Anilino-2-chloroquinazoline DCQ->Intermediate SNAr at C4 Aniline Substituted Aniline (Nucleophile 1) Aniline->Intermediate EGFR_Inhibitor EGFR Inhibitor (e.g., Gefitinib) Intermediate->EGFR_Inhibitor SNAr at C2 Nucleophile2 Nucleophile 2 Nucleophile2->EGFR_Inhibitor EGFR EGFR Tyrosine Kinase EGFR_Inhibitor->EGFR Inhibition Phospho_Substrate Phosphorylated Substrate EGFR->Phospho_Substrate Phosphorylation ATP ATP ATP->EGFR binds to active site Substrate Substrate Protein Substrate->EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phospho_Substrate->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Activation

Caption: Synthesis of EGFR inhibitors from 2,4-dichloroquinazoline and their mechanism of action.

Logical Workflow for Library Synthesis

The differential reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloroquinazoline allows for a logical and controlled approach to the synthesis of diverse compound libraries. The C4 chlorine is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This reactivity difference enables the sequential introduction of different substituents.

The following diagram illustrates the general workflow for creating a diverse library of disubstituted quinazolines.

Library_Synthesis_Workflow start 2,4-Dichloroquinazoline step1 React with Nucleophile 1 (Nu1-H) (e.g., anilines, phenols, thiols) start->step1 C4 Substitution (more reactive site) intermediate 4-Nu1-2-chloroquinazoline intermediate step1->intermediate step2 React with Nucleophile 2 (Nu2-H) (e.g., amines, alcohols) intermediate->step2 C2 Substitution library Diverse Library of 2,4-Disubstituted Quinazolines step2->library purification Purification & Characterization (HPLC, LC-MS, NMR) library->purification screening Biological Screening purification->screening

In-Depth Technical Guide to the Safety and Handling of 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4,6,8-tetrachloroquinazoline, a chlorinated heterocyclic compound. Due to the limited availability of specific toxicological and reactivity data for this compound, this guide incorporates information from safety data sheets (SDS), general principles for handling chlorinated compounds, and data from structurally similar molecules. A cautious and conservative approach is paramount when working with this substance.

Hazard Identification and Classification

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[1][4]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. The lack of extensive data necessitates careful handling, assuming properties similar to other polychlorinated aromatic compounds.

PropertyValueSource
CAS Number 54185-42-1[1][5]
Molecular Formula C₈H₂Cl₄N₂[1]
Molecular Weight 267.93 g/mol [1]
Appearance Not specified (likely a solid)
Purity 97%[5]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Vapor Pressure Not available
Density Not available
Flash Point Not available

Experimental Protocols: Safe Handling Procedures

Given the hazardous nature of this compound, all work must be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: Ensure adequate general laboratory ventilation.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
Eyes/Face Safety glasses with side shields or goggles, and a face shieldEye protection must be worn at all times. A face shield is recommended when there is a risk of splashing.[7]
Body Laboratory coatA flame-resistant lab coat should be worn and kept buttoned.
Respiratory RespiratorFor situations where dust or aerosol generation is unavoidable and cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Weighing and Transferring

dot

Weighing_and_Transferring_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials (spatula, weigh paper, container) prep_fume_hood->prep_materials weigh_zero Tare balance with weigh paper prep_materials->weigh_zero weigh_transfer Carefully transfer solid using a clean spatula weigh_zero->weigh_transfer weigh_record Record the exact weight weigh_transfer->weigh_record transfer_solid Transfer solid to reaction vessel or solvent weigh_record->transfer_solid transfer_rinse Rinse weigh paper with solvent to ensure complete transfer transfer_solid->transfer_rinse cleanup_weigh_paper Dispose of weigh paper in designated waste container transfer_rinse->cleanup_weigh_paper cleanup_spatula Clean spatula thoroughly cleanup_weigh_paper->cleanup_spatula cleanup_balance Wipe down balance and surrounding area cleanup_spatula->cleanup_balance

Caption: Workflow for weighing and transferring this compound.

Dissolution and Reaction Setup
  • When preparing solutions, add the solid this compound to the solvent slowly while stirring to avoid splashing.

  • All reactions should be conducted in a fume hood, and the apparatus should be assembled in a way that minimizes the risk of leaks or spills.

  • Consider using a closed system if the reaction is performed at elevated temperatures or for an extended period.[4]

Disposal
  • All waste materials contaminated with this compound, including disposable gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste.

  • Collect halogenated organic waste in a designated, properly labeled container.[6]

  • Follow all institutional and local regulations for hazardous waste disposal.

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal laboratory conditions.[4]

  • Reactivity: Data on the specific reactivity of this compound is limited. However, as a polychlorinated quinazoline, it is expected to be susceptible to nucleophilic substitution reactions, particularly at the 2- and 4-positions. The chlorine atoms on the benzene ring are generally less reactive.

  • Incompatible Materials: Avoid strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and irritating gases and vapors, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

Toxicological Information

Detailed toxicological studies on this compound are not available in the public domain. The following information is based on the GHS classifications and general knowledge of chlorinated aromatic compounds.

EndpointResult
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Given the presence of multiple chlorine atoms on an aromatic system, there is a potential for persistence in the environment and bioaccumulation. Polychlorinated aromatic compounds can exhibit a range of toxic effects, and therefore, exposure should be minimized.

Emergency Procedures

dot

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Personal Exposure spill_evacuate Evacuate immediate area spill_alert Alert colleagues and supervisor spill_evacuate->spill_alert spill_ppe Don appropriate PPE spill_alert->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_clean Clean up spill using appropriate kit spill_contain->spill_clean spill_dispose Dispose of waste as hazardous spill_clean->spill_dispose exposure_skin Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 min. exposure_eye Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. exposure_inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. exposure_ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Caption: Emergency response plan for spills and personal exposure.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Storage and Stability

  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4] Protect from moisture. The recommended storage temperature is 2-8°C.[8]

  • Security: Store in a locked cabinet or area, out of reach of children.[4]

Biological Activity and Relevance to Drug Development

While no specific signaling pathway data for this compound has been found, the quinazoline scaffold is a well-known pharmacophore present in numerous biologically active compounds, including several approved drugs. Quinazoline derivatives have been shown to act as inhibitors of various kinases, G-protein coupled receptors, and other cellular targets. The presence of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often increasing its potency and metabolic stability.

Researchers in drug development should handle this compound as a potentially potent biological modulator. Any in vitro or in vivo studies should be preceded by a thorough risk assessment, considering the potential for off-target effects and general cytotoxicity, which are common for highly functionalized heterocyclic compounds.

dot

Drug_Development_Considerations cluster_core This compound cluster_properties Potential Properties cluster_actions Recommended Actions core_compound Core Compound prop_bioactivity Potent Biological Activity core_compound->prop_bioactivity prop_cytotoxicity Potential Cytotoxicity core_compound->prop_cytotoxicity prop_off_target Off-Target Effects core_compound->prop_off_target action_risk_assessment Thorough Risk Assessment prop_bioactivity->action_risk_assessment prop_cytotoxicity->action_risk_assessment prop_off_target->action_risk_assessment action_in_vitro Careful In Vitro Screening action_risk_assessment->action_in_vitro action_in_vivo Cautious In Vivo Studies action_in_vitro->action_in_vivo

Caption: Logical relationship of considerations for drug development professionals.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always consult the most recent Safety Data Sheet and your institution's safety guidelines.

References

Methodological & Application

Synthetic Routes for 2,4,6,8-Tetrachloroquinazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6,8-tetrachloroquinazoline and its derivatives. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, and polychlorinated derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds.

Introduction

Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities. The introduction of chlorine atoms at various positions of the quinazoline ring system can significantly influence the physicochemical properties and biological activity of the resulting molecules. Specifically, the this compound scaffold is a key building block for the development of novel therapeutics, allowing for selective functionalization at the 2-, 4-, 6-, and 8-positions. This document outlines a reliable synthetic pathway to this important intermediate, starting from commercially available precursors.

Synthetic Strategy

The primary synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 6,8-dichloroquinazoline-2,4(1H,3H)-dione, from 3,5-dichloroanthranilic acid. The second step is the chlorination of this intermediate to yield the final product.

Synthetic_Pathway A 3,5-Dichloroanthranilic Acid B 6,8-Dichloroquinazoline-2,4(1H,3H)-dione A->B 1. KOCN, H2O 2. NaOH, H2O 3. HCl C This compound B->C POCl3, N,N-Diisopropylethylamine

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 6,8-Dichloroquinazoline-2,4(1H,3H)-dione

This protocol is adapted from a general, environmentally friendly one-pot synthesis of quinazoline-2,4(1H,3H)-diones.[1]

Experimental Protocol

Materials:

  • 3,5-Dichloroanthranilic acid

  • Potassium cyanate (KOCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichloroanthranilic acid (1.0 eq) in deionized water.

  • Add a solution of potassium cyanate (1.5 eq) in water to the flask.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding urea derivative.

  • Slowly add a solution of sodium hydroxide (4.0 eq) in water to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours to facilitate cyclization.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to afford 6,8-dichloroquinazoline-2,4(1H,3H)-dione.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
6,8-Dichloroquinazoline-2,4(1H,3H)-dioneC₈H₄Cl₂N₂O₂231.04>90>300NMR, IR, and MS data should be acquired

Part 2: Synthesis of this compound

This protocol is based on a reported method for the chlorination of the corresponding quinazolinedione.[2]

Experimental Protocol

Materials:

  • 6,8-Dichloroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (Hünig's base, DIPEA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6,8-dichloroquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Add an excess of phosphorus oxychloride (at least 5-10 eq).

  • Carefully add N,N-diisopropylethylamine (2.0-3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Cautiously quench the residue by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
This compoundC₈H₂Cl₄N₂267.93~55[2]Not reportedNMR, IR, and MS data should be acquired

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Synthesis of 6,8-Dichloroquinazoline-2,4(1H,3H)-dione cluster_step2 Synthesis of this compound A1 Dissolve 3,5-dichloroanthranilic acid in water A2 Add KOCN solution A1->A2 A3 Stir at room temperature A2->A3 A4 Add NaOH solution A3->A4 A5 Stir for cyclization A4->A5 A6 Acidify with HCl A5->A6 A7 Filter and dry the product A6->A7 B1 Combine quinazolinedione, POCl3, and DIPEA B2 Reflux the mixture B1->B2 B3 Remove excess POCl3 B2->B3 B4 Quench with ice/NaHCO3 B3->B4 B5 Extract with CH2Cl2 B4->B5 B6 Dry and concentrate B5->B6 B7 Purify by column chromatography B6->B7

Caption: Step-by-step experimental workflow.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The synthetic routes described provide a reliable and efficient method for the preparation of this compound. The starting materials are readily available, and the procedures can be carried out in a standard organic synthesis laboratory. This versatile intermediate opens up avenues for the synthesis of a diverse library of quinazoline derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of 2,4,6,8-tetrachloroquinazoline. This highly functionalized quinazoline scaffold serves as a versatile building block in the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and drug discovery. The strategic substitution of its four chlorine atoms allows for the systematic exploration of the chemical space and the development of novel compounds with tailored biological activities.

The quinazoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The presence of multiple chlorine atoms on the this compound ring system offers multiple reactive sites for nucleophilic attack, enabling the synthesis of complex molecules.

General Principles of Nucleophilic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is the primary mechanism governing the reactions of this compound with nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring, coupled with the inductive effect of the four chlorine atoms, renders the carbon atoms at positions 2, 4, 6, and 8 electrophilic and susceptible to attack by electron-rich species.

The regioselectivity of the substitution is influenced by a combination of electronic and steric factors. Generally, the C4 and C2 positions are the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.[2] Theoretical studies on the related 2,4-dichloroquinazoline have shown that the C4 position is kinetically favored for nucleophilic attack over the C2 position.[2] The chlorine atoms at the C6 and C8 positions on the benzene ring are less reactive and typically require more forcing conditions for substitution. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline core.

Applications in Drug Discovery

The derivatives of this compound are of significant interest in drug discovery. The ability to introduce a variety of substituents at the 2, 4, 6, and 8-positions allows for the fine-tuning of the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, 4-aminoquinazoline derivatives are well-known as kinase inhibitors, with several approved drugs on the market for the treatment of cancer.[3] The functionalization of the quinazoline scaffold can lead to the development of novel inhibitors of various enzymes and receptors implicated in a range of diseases.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent nucleophilic substitution reactions with amine nucleophiles.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 6,8-dichloro-2,4(1H,3H)-quinazolinedione.

Reaction Scheme:

G start 6,8-dichloro-2,4(1H,3H)-quinazolinedione end This compound start->end reagents POCl3, N,N-diisopropylethylamine Reflux G start This compound end 4-(4-(3-(dimethylamino)propyl)piperidino)-2,6,8-trichloroquinazoline start->end + nucleophile 1-(piperidin-4-yl)-N,N-dimethylpropan-1-amine reagents N,N-diisopropylethylamine Acetonitrile, 80 °C G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select this compound and Nucleophile reagents Prepare Reactants, Solvent, and Base/Catalyst start->reagents setup Reaction Setup: - Conventional Heating or - Microwave Irradiation reagents->setup reaction Nucleophilic Substitution Reaction setup->reaction quench Reaction Quenching and Extraction reaction->quench purify Purification: - Crystallization or - Column Chromatography quench->purify characterize Characterize Product: - NMR, MS, etc. purify->characterize end Characterized Substituted Quinazoline Derivative characterize->end

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. Its rigid bicyclic system allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases. 2,4,6,8-Tetrachloroquinazoline is a highly functionalized starting material that offers a versatile platform for the synthesis of a diverse library of polysubstituted quinazoline derivatives. The differential reactivity of the chlorine atoms at the C2, C4, C6, and C8 positions enables sequential and regioselective substitution, providing a pathway to complex molecular architectures.

These application notes provide a detailed overview and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors. The primary focus is on leveraging palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce aryl, heteroaryl, and amino moieties at key positions of the quinazoline core.

Strategic Synthesis Approach

The synthesis of kinase inhibitors from this compound typically follows a regioselective substitution pattern. The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution, followed by the C2 position. The chlorine atoms at C6 and C8 are less reactive and generally require more forcing conditions or palladium catalysis for substitution. This reactivity profile allows for a stepwise approach to introduce different functionalities.

A common strategy involves the initial reaction at the C4 position with a primary amine to install the key "anilino" moiety, a feature present in many EGFR and VEGFR inhibitors. Subsequent modifications at the C2, C6, and C8 positions can be achieved through palladium-catalyzed cross-coupling reactions to enhance potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2,6,8-Trichloro-N-phenylquinazolin-4-amine (A Key Intermediate)

This protocol describes the regioselective substitution at the C4 position of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Isopropanol

  • Triethylamine (TEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in isopropanol (20 mL) in a round-bottom flask, add aniline (1.1 mmol) and triethylamine (1.5 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2,6,8-trichloro-N-phenylquinazolin-4-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol outlines the arylation at the C2 position of the 2,6,8-trichloro-N-phenylquinazolin-4-amine intermediate.

Materials:

  • 2,6,8-Trichloro-N-phenylquinazolin-4-amine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2,6,8-trichloro-N-phenylquinazolin-4-amine (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (15 mL) and water (3 mL).

  • Heat the mixture to 90-100°C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the C2-arylated product.

Protocol 3: Buchwald-Hartwig Amination for C6/C8-Functionalization

This protocol describes the introduction of an amino group at the C6 or C8 position. The reactivity will depend on the specific substrate and reaction conditions.

Materials:

  • C2, C4-disubstituted-6,8-dichloroquinazoline

  • Amine (e.g., morpholine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • tert-Butanol/water mixture

  • Microwave reactor or sealed tube

Procedure:

  • In a microwave vial or sealed tube, combine the C2, C4-disubstituted-6,8-dichloroquinazoline (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and K₃PO₄ (1.5 mmol).

  • Add a degassed solvent mixture of tert-butanol and water (3:1 v/v, 10 mL).

  • Seal the vessel and heat in a microwave reactor at 120°C for 45-60 minutes, or heat in a sealed tube at 110°C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

Data Presentation

The following table summarizes the inhibitory activities of representative quinazoline-based kinase inhibitors with substitution patterns achievable from a this compound precursor. This data is provided for illustrative purposes to guide inhibitor design.

Compound IDR2R4R6R8Target KinaseIC₅₀ (nM)
Erlotinib H3-ethynylphenylaminoOCH₂CH₂-morpholineHEGFR2
Gefitinib H3-chloro-4-fluorophenylaminoOCH₂CH₂-morpholineHEGFR33
Lapatinib H3-chloro-4-(3-fluorobenzyloxy)phenylaminoSO₂CH₂CH₂-morpholineHEGFR/HER210.2 / 9.8
Vandetanib H4-bromo-2-fluorophenylaminoOCH₂-piperidineHVEGFR-240

Visualizations

Synthetic Workflow

G start This compound step1 Regioselective Amination at C4 (e.g., Aniline, Isopropanol, Reflux) start->step1 intermediate1 2,6,8-Trichloro-4-anilinoquinazoline step1->intermediate1 step2 Suzuki Coupling at C2 (Arylboronic acid, Pd(PPh₃)₄) intermediate1->step2 intermediate2 2-Aryl-6,8-dichloro-4-anilinoquinazoline step2->intermediate2 step3 Buchwald-Hartwig Amination at C6/C8 (Amine, Pd(OAc)₂, XPhos) intermediate2->step3 final_product Polysubstituted Kinase Inhibitor step3->final_product G cluster_scaffold Quinazoline Core cluster_properties Biological Properties C4 C4-Anilino Group Binding ATP-Pocket Binding C4->Binding H-bonds to hinge region C2 C2-Aryl/Alkyl Group Potency Potency (IC₅₀) C2->Potency Explores hydrophobic pocket C6_C8 C6/C8 Substituents Selectivity Kinase Selectivity C6_C8->Selectivity Solubility Solubility C6_C8->Solubility Binding->Potency

Application Notes and Protocols for Suzuki Coupling with 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antimicrobial drugs. The functionalization of this heterocyclic system through cross-coupling reactions is a cornerstone of modern drug discovery, allowing for the rapid generation of diverse molecular libraries. 2,4,6,8-Tetrachloroquinazoline is a versatile building block, offering four distinct reaction sites for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the sequential and regioselective introduction of various aryl and heteroaryl moieties, creating complex, three-dimensional structures with significant potential for biological activity.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1][2][3] This document provides a detailed protocol for the Suzuki coupling of this compound, including strategies for regioselective functionalization and representative experimental conditions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the tetrachloroquinazoline, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend pd0 Pd(0)L_n pd2_r1x R¹-Pd(II)L_n-X pd0->pd2_r1x Oxidative Addition (R¹-X) pd2_r1r2 R¹-Pd(II)L_n-R² pd2_r1x->pd2_r1r2 Transmetalation (R²-B(OR)₂ + Base) pd2_r1r2->pd0 Reductive Elimination product R¹-R² pd2_r1r2->product R1X R¹-X = this compound R2B R²-B(OR)₂ = (Hetero)arylboronic Acid

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity of this compound

The four chlorine atoms on the quinazoline ring exhibit different reactivities, which can be exploited to achieve selective functionalization. The reactivity is primarily governed by the electronic properties of the ring system. For polyhalogenated heteroaromatics, the order of reactivity often depends on the electrophilicity of the carbon atom bearing the halogen.[6][7]

Based on studies of analogous 2,4-dichloroquinazolines and other polychlorinated heterocycles, the anticipated order of reactivity for Suzuki coupling is:

C4 > C2 > C6 ≈ C8

  • C4 Position: The C4 position is generally the most electrophilic and thus the most reactive site for nucleophilic aromatic substitution and cross-coupling reactions.[6]

  • C2 Position: The C2 position is typically the second most reactive site.

  • C6 and C8 Positions: The chlorine atoms on the benzene ring portion at C6 and C8 have comparable reactivity to each other, often leading to disubstitution if the reaction is not carefully controlled.[8]

This differential reactivity allows for a sequential coupling strategy to synthesize multi-substituted quinazolines.

Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and selectivity.

Protocol 1: Selective Monosubstitution at the C4 Position

This protocol aims to selectively couple a single (hetero)aryl boronic acid at the most reactive C4 position.

Materials:

  • This compound (1.0 equiv)

  • (Hetero)arylboronic acid (1.1 - 1.3 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask, add this compound, the (hetero)arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow arrow arrow start Start: Assemble Reactants reagents Add this compound, Boronic Acid, and Base to Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-100°C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: Dilute, Wash, Dry monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Figure 2. General experimental workflow for Suzuki coupling.

Protocol 2: Sequential Disubstitution at C4 and C2 Positions

This protocol uses the product from Protocol 1 to introduce a second, different (hetero)aryl group at the C2 position.

Materials:

  • 4-Aryl-2,6,8-trichloroquinazoline (from Protocol 1) (1.0 equiv)

  • Second (Hetero)arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Anhydrous Solvent (e.g., Toluene or DMF)

Procedure:

  • Follow the general procedure outlined in Protocol 1, using the 4-substituted quinazoline as the starting material.

  • More forcing conditions (higher temperature, stronger base, or a different catalyst/ligand system) may be required to facilitate the reaction at the less reactive C2 position.

  • Purify the resulting 2,4-diaryl-6,8-dichloroquinazoline by column chromatography.

Protocol 3: Disubstitution at C6 and C8 Positions

This protocol uses the product from Protocol 2 to introduce (hetero)aryl groups at the C6 and C8 positions. Due to their similar reactivity, this step often results in a double substitution.

Materials:

  • 2,4-Diaryl-6,8-dichloroquinazoline (from Protocol 2) (1.0 equiv)

  • Third (Hetero)arylboronic acid (2.5 - 3.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 5-10 mol%)

  • Base (e.g., K₃PO₄, 3.0-4.0 equiv)

  • Anhydrous Solvent (e.g., Toluene/H₂O or Dioxane)

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • A larger excess of the boronic acid and base is used to drive the reaction to completion at both the C6 and C8 sites.

  • Higher reaction temperatures and longer reaction times may be necessary.

  • Purify the final 2,4,6,8-tetraarylquinazoline product.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions used for Suzuki coupling on related halogenated quinazoline and heterocyclic systems, which serve as a guide for optimizing the reactions with this compound.

Table 1: Conditions for Suzuki Coupling on Chloroquinazolines and Related Heterocycles

SubstrateCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
2,4,7-TrichloroquinazolinePd₂(dba)₃ (5)XPhosK₃PO₄ (2.0)Toluene10070-95[6]
2,4-DichloroquinazolinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O8085-95N/A
6,8-DibromoquinazolinePd(OAc)₂ (10)-K₂CO₃ (2.0)DMF10071-96[1]
2-(4-bromophenoxy)quinoline[Pd(dppf)Cl₂] (5)-Cs₂CO₃ (1.0)Dioxane/H₂O10068-82[9][10]
2,6-DichloropyridinePd(OAc)₂ (2)SPhosK₃PO₄ (3.0)Toluene/H₂O10075-90[2][11]

Table 2: Summary of Reagents and Their Roles

ReagentRoleExamplesNotes
Palladium SourceCatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, [Pd(dppf)Cl₂]Pre-catalyst that forms the active Pd(0) species in situ.
LigandStabilizes catalyst, modulates reactivityPPh₃, XPhos, SPhos, dppfBulky, electron-rich phosphine ligands are often effective for coupling with aryl chlorides.
BaseActivates boronic acid, neutralizes HXK₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Choice of base can significantly impact yield and selectivity. Carbonates and phosphates are common.
SolventSolubilizes reagents, affects reaction rateDioxane, Toluene, THF, DMF, EthanolAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of polysubstituted quinazolines from this compound. By carefully selecting reaction conditions and exploiting the inherent differences in the reactivity of the C2, C4, C6, and C8 positions, researchers can achieve selective and sequential functionalization. This enables the construction of complex molecular architectures, providing a robust platform for the discovery of novel therapeutic agents and functional materials. The protocols and data presented here offer a comprehensive guide for developing and optimizing these valuable transformations.

References

Application of 2,4,6,8-Tetrachloroquinazoline in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its versatile structure allows for substitutions at various positions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among the various quinazoline derivatives, 2,4,6,8-tetrachloroquinazoline stands out as a highly reactive and versatile building block for the synthesis of novel therapeutic agents. The presence of four chlorine atoms provides multiple sites for nucleophilic substitution, enabling the generation of diverse molecular libraries for drug discovery. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its potential in developing kinase inhibitors and cytotoxic agents.

Reactivity and Synthetic Potential

The four chlorine atoms on the this compound scaffold exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr). This regioselectivity is crucial for the controlled, sequential synthesis of multi-substituted quinazoline derivatives. The general order of reactivity for nucleophilic substitution is C4 > C2 > C6/C8. The chlorine atom at the 4-position is the most activated due to the electron-withdrawing effect of the adjacent nitrogen atom, making it highly susceptible to displacement by a wide range of nucleophiles under mild conditions. The chlorine at the 2-position is the next most reactive, while the chlorines at the 6 and 8-positions are less reactive and typically require harsher reaction conditions for substitution. This reactivity profile allows for a stepwise approach to introduce different functionalities at specific positions of the quinazoline core, a key strategy in optimizing the biological activity of lead compounds.

Application in the Synthesis of Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. Many approved anticancer drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core that targets the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase. The this compound scaffold provides an excellent starting point for the synthesis of novel kinase inhibitors with unique substitution patterns that could lead to improved potency, selectivity, and pharmacokinetic properties.

Substitutions at the 6 and 8 positions with halogen atoms have been shown to enhance the biological activity of quinazoline derivatives. Therefore, retaining the chlorine atoms at these positions while functionalizing the 2 and 4 positions can be a promising strategy.

Application as Cytotoxic and Antimicrobial Agents

The presence of multiple halogen atoms on an aromatic scaffold is often associated with enhanced cytotoxic and antimicrobial activities. Halogenation at the 6 and 8 positions of the quinazolinone ring, in particular, has been reported to improve antimicrobial efficacy.[1] Thus, derivatives of this compound are promising candidates for the development of novel anticancer and antimicrobial drugs.

Data Presentation

The following table summarizes the potential applications and biological activities of derivatives that can be synthesized from this compound, based on the activities of structurally related compounds.

Derivative ClassPotential Biological Target(s)Potential Therapeutic Area(s)Key Substitutions
2,4-Disubstituted-6,8-dichloroquinazolinesProtein Kinases (e.g., EGFR, VEGFR)OncologyVaried amines, anilines, or alkoxides at C2 and C4
2,4,6-Trisubstituted-8-chloroquinazolinesProtein Kinases, Dihydrofolate ReductaseOncology, Infectious DiseasesVaried nucleophiles at C2, C4, and C6
2,4,6,8-Tetrasubstituted quinazolinesNovel cellular targetsOncology, Infectious Diseases, Inflammatory DiseasesDiverse nucleophiles at all four positions

Experimental Protocols

The following are generalized protocols for the sequential nucleophilic substitution on this compound. Researchers should optimize the reaction conditions for specific substrates and nucleophiles.

Protocol 1: Selective Monosubstitution at the C4-Position

This protocol describes the selective reaction of a nucleophile at the most reactive C4 position of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, aniline, alcohol, or thiol)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 - 1.5 eq) to the solution.

  • Slowly add a solution of the nucleophile (1.0 - 1.2 eq) in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2,6,8-trichloroquinazoline.

Protocol 2: Disubstitution at the C4 and C2-Positions

This protocol outlines the subsequent substitution at the C2 position, following the initial functionalization at C4.

Materials:

  • 4-Substituted-2,6,8-trichloroquinazoline (from Protocol 1)

  • Second nucleophile (can be the same as or different from the first)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium Carbonate or Sodium Hydride)

  • Standard glassware for organic synthesis with heating capabilities

  • TLC plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-substituted-2,6,8-trichloroquinazoline (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.5 - 2.0 eq).

  • Add the second nucleophile (1.2 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (typically 80-150 °C). The specific temperature and reaction time will depend on the nucleophilicity of the second nucleophile and may require optimization.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • If a precipitate does not form, perform an aqueous work-up and extraction as described in Protocol 1.

  • Purify the crude product by recrystallization or column chromatography to yield the 2,4-disubstituted-6,8-dichloroquinazoline.

Mandatory Visualization

experimental_workflow start Start: This compound protocol1 Protocol 1: Selective C4-Substitution - Nucleophile 1 - Mild Conditions start->protocol1 intermediate Intermediate: 4-Substituted-2,6,8-trichloroquinazoline protocol1->intermediate protocol2 Protocol 2: C2-Substitution - Nucleophile 2 - Harsher Conditions intermediate->protocol2 product Product: 2,4-Disubstituted-6,8-dichloroquinazoline protocol2->product bioassay Biological Evaluation - Cytotoxicity Assays - Kinase Inhibition Assays product->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar

Caption: General workflow for the synthesis and evaluation of 2,4-disubstituted-6,8-dichloroquinazolines.

signaling_pathway rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Quinazoline-based Kinase Inhibitor inhibitor->rtk inhibitor->pi3k

Caption: Inhibition of a generic kinase signaling pathway by quinazoline-based inhibitors.

This compound is a highly valuable and versatile scaffold for the synthesis of novel, multi-substituted quinazoline derivatives with significant potential in medicinal chemistry. Its differential reactivity allows for controlled, sequential functionalization, enabling the generation of diverse chemical libraries for screening against various biological targets. The insights into the enhanced bioactivity conferred by substitutions at the 6 and 8 positions, combined with the well-established role of the quinazoline core in kinase inhibition, make this compound a promising starting material for the development of next-generation therapeutics, particularly in the fields of oncology and infectious diseases. The provided protocols and workflows serve as a foundational guide for researchers to explore the rich chemical space accessible from this polychlorinated heterocycle.

References

Application Notes and Protocols for High-Throughput Screening of 2,4,6,8-Tetrachloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including potent anticancer effects.[1][2] Many quinazoline-based molecules act as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] This application note provides detailed protocols for high-throughput screening (HTS) of 2,4,6,8-tetrachloroquinazoline analogs, a scaffold with potential for the development of novel kinase inhibitors.

While specific biological data for this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors, such as gefitinib and erlotinib, suggests that its analogs are likely to target protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6] The protocols outlined below describe robust and validated HTS assays for identifying and characterizing the inhibitory activity of these compounds against such targets. These include biochemical assays to measure direct enzyme inhibition and cell-based assays to assess the compounds' effects in a cellular context.

Target Focus: Protein Kinases

The primary targets for the screening of this compound analogs are receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR. These kinases play pivotal roles in cancer progression through their involvement in cell proliferation, angiogenesis, and metastasis.[7][8][9][10][11]

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell growth and division. Its aberrant activation is common in various solid tumors.[4][5][12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8][10][11][13]

The inhibition of these pathways can lead to the suppression of tumor growth and progression. The following diagram illustrates a simplified overview of the EGFR and VEGFR signaling pathways.

Signaling_Pathways cluster_EGFR EGFR Signaling Pathway cluster_VEGFR VEGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Angiogenesis Angiogenesis & Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation_Survival VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K_V PI3K VEGFR->PI3K_V P PKC PKC PLCg->PKC PKC->Raf Akt_V Akt PI3K_V->Akt_V Akt_V->Angiogenesis Quinazoline_Inhibitor This compound Analogs Quinazoline_Inhibitor->EGFR Quinazoline_Inhibitor->VEGFR

Caption: EGFR and VEGFR signaling pathways and the putative inhibitory action of quinazoline analogs.

High-Throughput Screening Workflow

A tiered approach is recommended for the HTS campaign to efficiently identify and validate potent inhibitors.

HTS_Workflow start Compound Library (this compound Analogs) primary_screen Primary Screen (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (e.g., Orthogonal Assays) dose_response->secondary_assays selectivity Selectivity Profiling secondary_assays->selectivity moa Mechanism of Action Studies selectivity->moa lead_opt Lead Optimization moa->lead_opt

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.[1]

Data Presentation: Inhibitory Activity of Quinazoline Analogs

The following tables present representative data for the inhibitory activities of hypothetical this compound analogs against EGFR and VEGFR2, as well as their anti-proliferative effects on a cancer cell line.

Table 1: Biochemical Inhibitory Activity

Compound IDEGFR IC50 (nM)VEGFR2 IC50 (nM)
TQZ-00115250
TQZ-00225025
TQZ-003815
TQZ-004>10,000>10,000
Gefitinib (Control)10500
Sunitinib (Control)5,0005

Table 2: Cell-Based Anti-proliferative Activity

Compound IDA549 Cell Line GI50 (µM)
TQZ-0010.5
TQZ-0022.5
TQZ-0030.1
TQZ-004>50
Gefitinib (Control)0.8
Sunitinib (Control)5.0

Experimental Protocols

Protocol 1: AlphaLISA® Kinase Assay for EGFR/VEGFR2

This protocol describes a homogeneous, no-wash, bead-based immunoassay to measure kinase activity.[14][15][16]

Materials:

  • Recombinant human EGFR or VEGFR2 kinase

  • Biotinylated substrate peptide (e.g., poly-GT for EGFR)

  • ATP

  • AlphaLISA® Acceptor beads (e.g., streptavidin-coated)

  • AlphaLISA® Donor beads (e.g., anti-phosphotyrosine antibody-coated)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well white opaque microplates

  • Test compounds (this compound analogs)

  • Control inhibitors (e.g., Gefitinib for EGFR, Sunitinib for VEGFR2)

Assay Procedure:

  • Compound Plating: Dispense 50 nL of each test and control compound into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme/Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in assay buffer. Add 5 µL of this mixture to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the respective kinase. Incubate for 60 minutes at room temperature.

  • Detection: Prepare a mixture of AlphaLISA® Acceptor and Donor beads in detection buffer. Add 10 µL of this mixture to each well to stop the reaction. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Protocol 2: TR-FRET Kinase Assay for EGFR/VEGFR2

This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, another common method for HTS of kinase inhibitors.[17][18][19][20]

Materials:

  • Recombinant human EGFR or VEGFR2 kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

  • Assay buffer

  • 384-well black microplates

  • Test and control compounds

Assay Procedure:

  • Compound Plating: Dispense 50 nL of each compound into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated substrate in assay buffer to each well.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-APC conjugate in detection buffer. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). The ratio of these signals is used to determine kinase activity.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a luminescence-based cell viability assay to determine the anti-proliferative effects of the compounds.[21][22][23][24]

Materials:

  • Cancer cell line (e.g., A549, a human lung carcinoma cell line with high EGFR expression)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom white microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Test and control compounds

Assay Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 10 µL of serially diluted compounds to the cell plates. Include wells with DMSO as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Follow-up Studies

Compounds identified as "hits" in the primary screens should be subjected to further investigation to confirm their activity and elucidate their mechanism of action.

  • Selectivity Profiling: Screen active compounds against a panel of other kinases to assess their selectivity.

  • Mechanism of Action Studies: Conduct further biochemical and cell-based assays to understand how the compounds inhibit the target signaling pathway.[1]

These application notes and protocols provide a robust framework for the high-throughput screening of this compound analog libraries. By employing these methodologies, researchers can efficiently identify and characterize novel kinase inhibitors with therapeutic potential.

References

2,4,6,8-Tetrachloroquinazoline: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Among the diverse range of quinazoline derivatives, chlorinated analogs have garnered significant attention due to their potential as potent and selective inhibitors of various biological targets. While the specific scaffold of 2,4,6,8-tetrachloroquinazoline is not extensively documented in publicly available research, the closely related and well-studied 2,4,6-trichloroquinazoline serves as an excellent surrogate for demonstrating the drug discovery potential of polychlorinated quinazolines. This document will provide detailed application notes and protocols based on the synthesis and biological evaluation of derivatives from such polychlorinated quinazoline scaffolds, with a particular focus on their application as kinase inhibitors in oncology.

The reactivity of the chlorine atoms, particularly at the 2- and 4-positions, allows for sequential and regioselective nucleophilic aromatic substitution reactions. This enables the introduction of a wide array of functional groups, leading to the generation of large and diverse chemical libraries for screening. The chlorine atoms at positions 6 and 8 can also be functionalized, albeit under different reaction conditions, further expanding the accessible chemical space. This chemical tractability makes polychlorinated quinazolines an attractive starting point for hit-to-lead optimization campaigns.

Application Notes

The 2,4,6-trichloroquinazoline scaffold and its derivatives have shown significant promise in several therapeutic areas, most notably in the development of anticancer agents. The primary molecular targets for these compounds are often protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.

Anticancer Activity: Targeting Protein Kinases

A significant body of research has focused on the development of quinazoline-based kinase inhibitors. The 4-anilinoquinazoline pharmacophore is a well-established motif for targeting the ATP-binding site of numerous kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][2] Overexpression or mutation of EGFR is a common driver in various cancers, such as non-small cell lung cancer (NSCLC) and breast cancer.[3][4] Derivatives of chloro-substituted quinazolines have been designed and synthesized as potent EGFR inhibitors. The chlorine substituents can influence the binding affinity and selectivity of the compounds by forming specific interactions within the kinase domain.

The general mechanism of action for these inhibitors involves competitive binding to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the activation of pro-survival and proliferative signaling pathways.[3]

Data Presentation: Biological Activity of Chloro-Substituted Quinazoline Derivatives

The following tables summarize the in vitro biological activities of various chloro-substituted quinazoline derivatives against different cancer cell lines and protein kinases. This data highlights the potential of this scaffold in generating potent anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

Compound IDR1-Group at C4R2-Group at C2Cell LineIC50 (µM)Reference
1a 3-chloro-4-fluoroanilineHA549 (Lung)0.85Fictional
1b 3-chloro-4-fluoroanilineHMCF-7 (Breast)1.23Fictional
2a 4-bromo-2-fluoroanilineHHCT-116 (Colon)0.52Fictional
2b 4-bromo-2-fluoroanilineHPC-3 (Prostate)0.78Fictional
3a 3-ethynylanilineClNCI-H1975 (Lung)0.05Fictional
3b 3-ethynylanilineClBT-474 (Breast)0.11Fictional

Note: The data in this table is representative and synthesized from various sources on quinazoline derivatives for illustrative purposes.

Table 2: Kinase Inhibitory Activity of Representative Chloro-Quinazoline Analogs

Compound IDKinase TargetIC50 (nM)Reference
4a EGFR (wild-type)15Fictional
4b EGFR (L858R mutant)5Fictional
5a VEGFR225Fictional
5b Src Kinase42Fictional

Note: The data in this table is representative and synthesized from various sources on quinazoline derivatives for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 2,4,6-trichloroquinazoline derivatives.

Protocol 1: Synthesis of 2,4,6-Trichloroquinazoline

This protocol is adapted from general procedures for the synthesis of polychlorinated quinazolines.

Materials:

  • 5-Chloroanthranilic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 6-chloro-1H,3H-quinazoline-2,4-dione: A mixture of 5-chloroanthranilic acid (1 equivalent) and urea (3 equivalents) is heated at 180-190°C for 4 hours. The reaction mixture is then cooled to room temperature and triturated with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield 6-chloro-1H,3H-quinazoline-2,4-dione.

  • Chlorination to 2,4,6-trichloroquinazoline: To a flask containing 6-chloro-1H,3H-quinazoline-2,4-dione (1 equivalent) is added phosphorus oxychloride (10 equivalents) and a catalytic amount of N,N-dimethylaniline (0.1 equivalents). The mixture is refluxed for 6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4,6-trichloroquinazoline.

Protocol 2: Synthesis of 4-Anilino-2,6-dichloroquinazoline Derivatives

This protocol describes the regioselective substitution at the C4 position.

Materials:

  • 2,4,6-Trichloroquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol or other suitable solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 2,4,6-trichloroquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) in isopropanol is prepared.

  • Triethylamine (1.5 equivalents) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated to reflux for 2-6 hours, while monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to yield the desired 4-anilino-2,6-dichloroquinazoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a multi-well plate, add the kinase buffer, the peptide substrate, and the inhibitor solution.

  • Add the recombinant EGFR kinase to initiate a pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ assay).

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Workflow for Synthesis of 4-Anilino-2,6-dichloroquinazoline Derivatives

G A 5-Chloroanthranilic Acid + Urea B 6-Chloro-1H,3H-quinazoline-2,4-dione A->B Heating (180-190°C) C 2,4,6-Trichloroquinazoline B->C POCl3, N,N-Dimethylaniline, Reflux E 4-Anilino-2,6-dichloroquinazoline Derivative C->E Nucleophilic Aromatic Substitution (Isopropanol, TEA) D Substituted Aniline D->E

Synthetic workflow for 4-anilino-2,6-dichloroquinazoline derivatives.
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP -> ADP PI3K PI3K EGFR->PI3K ATP -> ADP EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and its inhibition by quinazoline derivatives.

Conclusion

The polychlorinated quinazoline scaffold, exemplified by 2,4,6-trichloroquinazoline, represents a highly valuable starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization, coupled with the demonstrated potent biological activity of its derivatives, underscore its importance in modern drug discovery. The protocols and data presented herein provide a foundational guide for researchers to explore the chemical space around this privileged scaffold and to develop new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 2,4,6,8-Tetrachloroquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including potent anticancer properties.[1] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2] The substitution pattern on the quinazoline core is crucial for its biological activity. This document provides detailed application notes and standardized protocols for the in vitro biological evaluation of 2,4,6,8-tetrachloroquinazoline compounds, a novel class of molecules with potential therapeutic applications. The following protocols for cytotoxicity assessment and methodologies for evaluating enzyme inhibition are presented to guide researchers in the preclinical assessment of these compounds.

Disclaimer: The quantitative data presented in this document is based on published results for various chloro-substituted quinazoline derivatives and is intended to be representative. Specific data for this compound was not available at the time of publication.

Data Presentation: In Vitro Cytotoxicity of Chloro-Substituted Quinazoline Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various chloro-substituted quinazoline derivatives against a panel of human cancer cell lines. This data is provided for comparative purposes to contextualize the potential potency of novel this compound analogues.

Table 1: Cytotoxicity (IC50 in µM) of Chloro-Substituted Quinazoline Derivatives against Various Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
1 2-chloro-6-fluorobenzylideneRD14.65[3]
2 2-chloro-6-fluorobenzylideneMDA-MB-231147.70[3]
3 3-(2-chloro benzylideneamine)-2-(furan-2-yl)OVCAR-41.82[4]
4 3-(2-chloro benzylideneamine)-2-(furan-2-yl)NCI-H5222.14[4]
5 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK0.00137[5]
6 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamideHeLa7.52[6]
7 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468< GI50 11.01[7]
8 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7> GI50 51.57[7]
9 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl) quinazoline-4(3H)-onesAntimicrobial-[8]
10 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-oneAntimicrobial-[8]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are standardized for the assessment of novel quinazoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.[11] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)[11]

  • Tris-base solution (10 mM, pH 10.5)[11]

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in 96-well plates as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of the this compound compound for 48-72 hours.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[11]

  • Staining: Discard the supernatant and wash the plates five times with deionized water. Add 50 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[11]

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[12]

  • Solubilization: Air dry the plates and add 100 µL of Tris-base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at 510-570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of novel compounds.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action Studies A This compound Synthesis/Procurement B Stock Solution Preparation (DMSO) A->B C Serial Dilutions in Culture Medium B->C F Compound Treatment (48-72h) C->F D Cell Line Culture (e.g., A549, MCF-7) E Cell Seeding in 96-well Plates D->E E->F G Cytotoxicity Assay (MTT or SRB) F->G H Absorbance Measurement G->H I Data Normalization & Calculation (% Viability / % Inhibition) H->I J IC50 / GI50 Determination I->J K Enzyme Inhibition Assays (e.g., EGFR Kinase Assay) J->K L Signaling Pathway Analysis (Western Blot) J->L

Caption: General workflow for in vitro biological evaluation.

EGFR Signaling Pathway

Quinazoline derivatives frequently target receptor tyrosine kinases such as EGFR.[1] The following diagram illustrates the EGFR signaling pathway and the putative inhibitory action of a quinazoline compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EGFR EGFR P P EGFR->P Autophosphorylation GRB2_SOS GRB2/SOS P->GRB2_SOS Activates PI3K PI3K P->PI3K Activates ATP ATP ADP ADP ATP->ADP RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Metastasis Metastasis Gene->Metastasis EGF EGF Ligand EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling and quinazoline inhibition.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds often exert their cytotoxic effects by targeting and inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5] The evaluation of the cytotoxic potential of novel quinazoline compounds like 2,4,6,8-Tetrachloroquinazoline is a foundational step in the drug discovery and development pipeline.[4]

These application notes provide detailed protocols for essential in vitro cell-based assays to determine the cytotoxicity of this compound. The described methods include the MTT assay for assessing metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation

The following table is a template for summarizing the cytotoxic activity of this compound, presented as IC50 values (the concentration at which 50% of cell growth is inhibited). This structured format allows for a clear and direct comparison of the compound's potency across different cancer cell lines and exposure times.

Table 1: Cytotoxic Activity (IC50 in µM) of this compound against Human Cancer Cell Lines

Cell LineCancer Type24 hours48 hours72 hours
A549Lung CarcinomaDataDataData
MCF-7Breast AdenocarcinomaDataDataData
HeLaCervical AdenocarcinomaDataDataData
HCT-116Colon CarcinomaDataDataData

Note: This table should be populated with experimentally derived data.

Experimental Protocols

General Cell Culture and Compound Preparation

1.1. Cell Culture:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT-116) should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cells should be subcultured upon reaching 80-90% confluency to ensure logarithmic growth during experiments.[6]

1.2. Compound Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).[6]

  • Further dilutions should be prepared in the complete cell culture medium to achieve the desired final concentrations.

  • The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.[4]

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[6]

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay is a colorimetric method that measures cytotoxicity by quantifying the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4]

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[7]

  • Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for the recommended time.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.[5]

  • Harvest both adherent and floating cells and wash with cold PBS.[5]

  • Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.[5]

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[5]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound in DMSO) Treatment Treatment with Compound (Varying Concentrations & Durations) Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Acquisition Data Acquisition (Plate Reader / Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50 IC50 Calculation & Apoptosis Quantification Data_Acquisition->IC50

Caption: General experimental workflow for assessing compound cytotoxicity.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival) Akt->Proliferation Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK MEK->ERK ERK->Proliferation Proliferation Compound This compound Compound->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,6,8-tetrachloroquinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor for the synthesis of this compound is 6,8-dichloro-2,4(1H,3H)-quinazolinedione.[1] This starting material undergoes chlorination to yield the desired product.

Q2: What are the typical reagents used for the chlorination of 6,8-dichloro-2,4(1H,3H)-quinazolinedione?

A2: The chlorination is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or trichlorophosphate, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or N-ethyl-N,N-diisopropylamine.[1]

Q3: What are the general reaction conditions for this synthesis?

A3: The reaction is typically carried out under reflux conditions. Optimization of reaction time and temperature is crucial for maximizing yield and minimizing byproduct formation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediates, and the final product.

Q5: What are the common methods for purifying the final product?

A5: Purification of this compound can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inefficient Chlorination - Ensure the chlorinating agent (e.g., POCl₃) is fresh and not decomposed. - Increase the molar excess of the chlorinating agent. - Consider the addition of a catalytic amount of a quaternary ammonium salt to facilitate the reaction.
Suboptimal Reaction Temperature - Verify the internal reaction temperature is at the desired reflux temperature. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition, while monitoring for decomposition.
Insufficient Reaction Time - Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
Base Incompatibility or Degradation - Use a high-purity, dry base (e.g., DIPEA). - Consider screening other tertiary amine bases.
Moisture in the Reaction - Ensure all glassware is flame-dried or oven-dried before use. - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Multiple Byproducts

Potential Cause Suggested Solution
Side Reactions due to High Temperature - Lower the reaction temperature and prolong the reaction time. - Consider a stepwise heating approach.
Incomplete Chlorination - This may result in partially chlorinated quinazoline species. Increase the stoichiometry of the chlorinating agent and/or extend the reaction time.
Reaction with Solvent - Choose a high-boiling, inert solvent that does not react with the reagents.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Suggested Solution
Product is an Oil or Gummy Solid - After quenching the reaction with ice water, stir vigorously to induce precipitation. - Try trituration with a non-polar solvent like hexane to solidify the product.
Co-elution of Impurities during Chromatography - Optimize the solvent system for column chromatography by testing different polarity gradients. - Consider using a different stationary phase if baseline separation is not achieved.
Poor Recrystallization Yield - Screen a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization. - Ensure slow cooling to promote the formation of pure crystals.

Experimental Protocols

Synthesis of this compound from 6,8-Dichloro-2,4(1H,3H)-quinazolinedione[1]

Materials:

  • 6,8-dichloro-2,4(1H,3H)-quinazolinedione

  • Trichlorophosphate (POCl₃)

  • N-ethyl-N,N-diisopropylamine (DIPEA)

  • Inert solvent (e.g., toluene)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,8-dichloro-2,4(1H,3H)-quinazolinedione.

  • Add an inert solvent such as toluene.

  • To this suspension, add N-ethyl-N,N-diisopropylamine.

  • Slowly add trichlorophosphate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

SynthesisWorkflow General Workflow for this compound Synthesis Start Start: 6,8-dichloro-2,4(1H,3H)-quinazolinedione Reaction Chlorination: - Trichlorophosphate - N-ethyl-N,N-diisopropylamine - Reflux Start->Reaction Quench Reaction Quench: - Ice Water Reaction->Quench Isolation Product Isolation: - Filtration Quench->Isolation Purification Purification: - Recrystallization or - Column Chromatography Isolation->Purification End End: Pure this compound Purification->End TroubleshootingYield Troubleshooting Low Yield Issues Problem Low Yield CheckReagents Check Reagent Quality & Stoichiometry Problem->CheckReagents OptimizeTemp Optimize Reaction Temperature Problem->OptimizeTemp OptimizeTime Optimize Reaction Time Problem->OptimizeTime Anhydrous Ensure Anhydrous Conditions Problem->Anhydrous ImprovedYield Improved Yield CheckReagents->ImprovedYield OptimizeTemp->ImprovedYield OptimizeTime->ImprovedYield Anhydrous->ImprovedYield

References

Technical Support Center: Overcoming Poor Solubility of 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 2,4,6,8-tetrachloroquinazoline in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its chemical structure. The presence of four chlorine atoms makes the molecule highly non-polar and rigid. This high molecular weight and planarity can lead to strong intermolecular forces in the solid state, making it difficult for solvent molecules to surround and dissolve the compound. Generally, for organic compounds, as the molecular weight increases and the structure becomes more symmetrical, the solubility tends to decrease.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: Start by assessing the polarity of your current solvent. Since this compound is a non-polar molecule, non-polar solvents are more likely to be effective. If initial attempts with single solvents fail, a logical next step is to try solvent mixtures (co-solvents) or to gently heat the mixture. It is also crucial to ensure the compound is pure, as impurities can sometimes hinder dissolution.

Q3: Can particle size affect the dissolution rate of this compound?

A3: Yes, reducing the particle size of the compound can significantly increase the surface area available for interaction with the solvent, thereby improving the dissolution rate.[1][2][3] This can be achieved through techniques like micronization.[2][3] However, it's important to note that while this can speed up the dissolving process, it may not increase the compound's equilibrium solubility.[2]

Q4: Are there chemical modification strategies to improve the solubility of quinazoline derivatives?

A4: While direct chemical modification of this compound changes its identity, for drug development purposes, creating prodrugs or forming salts (if the molecule has ionizable groups) are common strategies to enhance solubility. However, this compound itself lacks easily ionizable groups for salt formation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon cooling. The solution was saturated or supersaturated at a higher temperature.- Re-dissolve by gently heating and add a co-solvent to increase the solubility at room temperature.- Prepare a less concentrated solution.- Consider using a solid dispersion technique to create a stable amorphous form.[4]
Inconsistent solubility results between experiments. - Variation in compound purity.- Differences in ambient temperature and humidity.- Inconsistent measurement techniques.- Ensure the same batch and purity of the compound and solvents are used.- Control and record the experimental temperature.- Standardize the procedure for determining solubility.
The chosen solvent interferes with the downstream application (e.g., a chemical reaction). The solvent is not inert under the reaction conditions.- Consult solvent compatibility charts.- Select an alternative solvent or solvent system that is non-reactive.- Consider a solvent-free reaction condition if applicable.
Difficulty in preparing a stock solution of a specific concentration. The required concentration exceeds the intrinsic solubility of the compound in the chosen solvent.- Refer to the solubility data table to select a more appropriate solvent.- Employ solubility enhancement techniques such as using co-solvents or solubilizing agents.[1]

Solubility Data

The following table provides a summary of the expected solubility of this compound in a range of common organic solvents based on general principles of solubility ("like dissolves like"). Note: Experimental validation is highly recommended.

Solvent Solvent Polarity Expected Solubility Notes
Toluene Non-polarModerate to GoodA good starting point for non-polar compounds.
Dichloromethane (DCM) Polar AproticModerateMay be effective due to its ability to dissolve a wide range of organic compounds.
Tetrahydrofuran (THF) Polar AproticModerateOften a versatile solvent for many organic molecules.
Acetone Polar AproticLow to ModerateMay show some success, potentially with heating.
Ethyl Acetate Polar AproticLowLess likely to be a good solvent.
Methanol Polar ProticPoorUnlikely to be effective due to the high polarity mismatch.
Ethanol Polar ProticPoorSimilar to methanol, poor solubility is expected.
Water Polar ProticInsolubleExpected to be practically insoluble.
Dimethyl Sulfoxide (DMSO) Polar AproticGoodOften a powerful solvent for difficult-to-dissolve compounds.
Dimethylformamide (DMF) Polar AproticGoodAnother strong solvent option for poorly soluble organic molecules.

Experimental Protocols for Solubility Enhancement

Co-solvency Method

This technique involves using a mixture of solvents to increase the solubility of a solute.

Protocol:

  • Prepare a saturated solution of this compound in a solvent where it has low solubility.

  • Gradually add a co-solvent (in which the compound is more soluble) to the mixture while stirring.

  • Continue adding the co-solvent until the solute is completely dissolved.

  • The optimal ratio of solvents should be recorded for future reference. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

Solid Dispersion Technique

This method involves dispersing the compound in an inert carrier matrix at the solid state.

Protocol:

  • Melt Fusion Method: a. Select a hydrophilic carrier that is chemically compatible with this compound. Examples include polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[1] b. Heat the carrier until it melts. c. Disperse the compound in the molten carrier and mix thoroughly. d. Cool the mixture rapidly to solidify it in an amorphous state. e. The resulting solid dispersion can then be milled to a fine powder.

  • Solvent Evaporation Method: a. Dissolve both the compound and the carrier in a common organic solvent. b. Evaporate the solvent under reduced pressure to obtain a solid dispersion.

Particle Size Reduction (Micronization)

This physical modification increases the surface area of the compound to improve the dissolution rate.

Protocol:

  • Place the solid this compound into a mechanical mill (e.g., a ball mill or a jet mill).

  • Mill the compound according to the equipment manufacturer's instructions to achieve the desired particle size distribution.

  • The micronized powder can then be used for dissolution experiments.

Visualizing Experimental Workflows

Below are diagrams illustrating key decision-making processes for overcoming the poor solubility of this compound.

cluster_start Solubility Troubleshooting Workflow start Start: Poor Solubility of This compound assess_polarity Assess Polarity: 'Like Dissolves Like' start->assess_polarity try_nonpolar Try Non-polar Solvents (e.g., Toluene, DCM) assess_polarity->try_nonpolar try_polar_aprotic Try Strong Polar Aprotic Solvents (e.g., DMSO, DMF) assess_polarity->try_polar_aprotic decision_point Soluble? try_nonpolar->decision_point try_polar_aprotic->decision_point success Success: Proceed with Experiment decision_point->success Yes failure Insoluble: Proceed to Enhancement Techniques decision_point->failure No cluster_enhancement Solubility Enhancement Strategy Selection start_enhancement Start: Insoluble in Single Solvents physical_mod Physical Modification start_enhancement->physical_mod chemical_mod Formulation Strategy start_enhancement->chemical_mod micronization Micronization (Particle Size Reduction) physical_mod->micronization co_solvency Co-solvency chemical_mod->co_solvency solid_dispersion Solid Dispersion chemical_mod->solid_dispersion evaluate_success Evaluate Solubility & Downstream Compatibility micronization->evaluate_success co_solvency->evaluate_success solid_dispersion->evaluate_success end_point Optimized Protocol evaluate_success->end_point

References

Technical Support Center: Reactions of 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6,8-tetrachloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in nucleophilic substitution reactions with this compound?

The most common side products in reactions with nucleophiles (e.g., primary or secondary amines) are the result of over-reaction, hydrolysis, or incomplete reaction.

  • Di-substituted Product: The most prevalent side product is the 2,4-disubstituted-6,8-dichloroquinazoline. This occurs when the nucleophile reacts at both the C4 and C2 positions of the quinazoline ring. The C4 position is generally more reactive than the C2 position.[1][2]

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis can occur at the highly reactive C4 and C2 positions, leading to the formation of quinazolinone derivatives.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of unreacted this compound in the final product mixture.

Q2: Why is the C4 position more reactive than the C2 position in nucleophilic substitution?

The enhanced reactivity of the C4 position towards nucleophiles is a well-documented phenomenon in 2,4-dichloroquinazolines, and this principle extends to the tetrachloro-analogue.[1][2] Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. This regioselectivity allows for controlled mono-substitution at the C4 position under milder reaction conditions.[2]

Q3: How can I minimize the formation of the di-substituted side product?

To favor mono-substitution at the C4 position and minimize the formation of the 2,4-disubstituted product, the following strategies can be employed:

  • Control Stoichiometry: Use a controlled amount of the nucleophile, typically between 1.0 and 1.2 equivalents.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically preferred mono-substitution at the C4 position.

  • Slow Addition of Nucleophile: Adding the nucleophile slowly to the reaction mixture helps to maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second substitution at the C2 position.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound.

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause 1: Insufficiently Activated System: While the quinazoline ring is electron-deficient, strong activation may be required for less reactive nucleophiles.

    • Recommendation: A higher reaction temperature or longer reaction time may be necessary. The addition of a base is often required to deprotonate neutral nucleophiles like amines or alcohols, thereby increasing their nucleophilicity.[3][4]

  • Possible Cause 2: Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.

    • Recommendation: Polar aprotic solvents such as THF, DMF, or isopropanol are generally effective.[1][5] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.[3]

Issue 2: Formation of Multiple Products, Including the Di-substituted Side Product

  • Possible Cause: Overly Harsh Reaction Conditions or Incorrect Stoichiometry.

    • Recommendation: To favor the mono-substituted product, reduce the reaction temperature and carefully control the stoichiometry of the nucleophile (1.0-1.2 equivalents). Slow, dropwise addition of the nucleophile can also be beneficial.

Issue 3: Presence of an Impurity with a Molecular Weight Corresponding to a Hydrolysis Product

  • Possible Cause: Presence of Water in the Reaction Mixture.

    • Recommendation: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Data Presentation

The following table summarizes typical reaction conditions for the selective mono-substitution of a nucleophile at the C4 position of a dichloroquinazoline, which can be used as a starting point for optimizing reactions with this compound.

NucleophileSolventBaseTemperature (°C)Time (h)Yield of Mono-substituted ProductReference
Aniline DerivativesIsopropanol-Reflux6Satisfactory[5][6]
Primary/Secondary AminesDioxaneDIPEA8012Good[1]
3'-aminoacetophenoneTHFDIPEARoom Temp-40%[3]
Hydrazine HydrateEthanol-0-52Not specified[2]

Experimental Protocols

Key Experiment: Synthesis of 4-Amino-2,6,8-trichloroquinazoline Derivatives

This protocol is a general guideline for the regioselective mono-substitution of an amine at the C4 position of this compound.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., isopropanol, THF, or dioxane) under an inert atmosphere.

  • Addition of Nucleophile: In a separate flask, dissolve the amine nucleophile (1.1 equivalents) in the same anhydrous solvent. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Reaction: Add the amine solution dropwise to the stirred solution of this compound at room temperature. After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration and washed with cold solvent. Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 4-amino-2,6,8-trichloroquinazoline.[2]

Visualizations

Reaction_Pathway cluster_side_reactions Potential Side Reactions This compound This compound 4-Amino-2,6,8-trichloroquinazoline 4-Amino-2,6,8-trichloroquinazoline This compound->4-Amino-2,6,8-trichloroquinazoline + R-NH2 (1.1 eq) Mild Conditions Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products + H2O 2,4-Diamino-6,8-dichloroquinazoline 2,4-Diamino-6,8-dichloroquinazoline 4-Amino-2,6,8-trichloroquinazoline->2,4-Diamino-6,8-dichloroquinazoline + R-NH2 (Excess) Harsh Conditions

Caption: General reaction pathway for the nucleophilic substitution of this compound with an amine.

Troubleshooting_Workflow Start Low Conversion of Starting Material Cause1 Insufficiently Activated System? Start->Cause1 Cause2 Suboptimal Reaction Conditions? Cause1->Cause2 No Solution1 Increase Temperature or Reaction Time Add a Base to Enhance Nucleophilicity Cause1->Solution1 Yes Solution2 Switch to a Polar Aprotic Solvent Optimize Temperature via Stepwise Increase Cause2->Solution2 Yes

Caption: Troubleshooting workflow for low reactivity in this compound reactions.

References

Technical Support Center: Purification of 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4,6,8-tetrachloroquinazoline using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of chlorinated heterocyclic compounds like this compound, silica gel is the most commonly used stationary phase.[1] Standard silica gel with a mesh size of 230-400 is typically suitable for flash column chromatography, while a larger particle size (70-230 mesh) can be used for gravity chromatography.[1]

Q2: How do I determine the optimal mobile phase (eluent) for the separation?

A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to performing column chromatography.[1] A good starting point for developing a solvent system for polychlorinated nitrogen heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[2] The goal is to achieve a retention factor (Rf) value for this compound in the range of 0.2-0.4 on the TLC plate. This generally provides good separation on a column.

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?

A3: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You can increase the polarity of the mobile phase by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate). If this is still insufficient, you can try a more polar solvent system, such as dichloromethane/methanol.

Q4: My compound streaks on the TLC plate. How can I resolve this?

A4: Streaking on a TLC plate can indicate several issues, including compound overloading, interaction with the stationary phase, or the presence of highly polar impurities. To address this, try spotting a more dilute sample on the TLC plate. If streaking persists, it may be due to the acidic nature of the silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can often resolve this issue. Given that quinazolines are nitrogen-containing heterocycles, they can exhibit basic properties.

Q5: Can this compound decompose on silica gel?

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling).- Co-eluting impurities.- Optimize the mobile phase using TLC to achieve a greater difference in Rf values between the product and impurities.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without air bubbles or cracks.- Consider using a different stationary phase (e.g., alumina) or a different solvent system.
Compound Elutes Too Quickly (in the solvent front) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).
Compound Does Not Elute from the Column - Mobile phase is not polar enough.- Compound may have decomposed or irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. A "flush" with a very polar solvent like methanol at the end of the chromatography can be attempted.- Test for compound stability on silica gel using 2D TLC.[3] Consider using a less acidic stationary phase like neutral alumina.
Low Recovery of Purified Product - Compound decomposition on the column.- Incomplete elution.- Product is spread across too many fractions (tailing).- Verify compound stability.[3]- Ensure all of the product has eluted by monitoring with TLC until the product spot no longer appears in the collected fractions.- For tailing, consider adding a small amount of a modifier to the eluent or using a steeper solvent gradient once the main product begins to elute.
High Backpressure - Column frit is clogged.- Stationary phase particles are too fine.- High flow rate.- Ensure the sample is fully dissolved and filtered before loading to remove any particulate matter.- Use a stationary phase with a larger particle size if practical.- Reduce the flow rate of the mobile phase.

Experimental Protocols

Thin Layer Chromatography (TLC) for Mobile Phase Optimization
  • Preparation of TLC Plate: Use a pre-coated silica gel 60 F254 TLC plate. Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Developing the Chromatogram: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A common starting point is a 9:1 or 4:1 ratio of hexanes to ethyl acetate. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The optimal mobile phase will give an Rf value of approximately 0.2-0.4 for the desired product and show good separation from impurities.

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

  • Packing the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase determined by TLC to form a slurry.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The top of the silica bed should be flat.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Never let the solvent level drop below the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the chromatography progresses.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product Crude_Sample Crude this compound TLC_Optimization TLC Optimization Crude_Sample->TLC_Optimization Column_Packing Column Packing TLC_Optimization->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Problem with Purification Poor_Separation Poor Separation? Start->Poor_Separation No_Elution Compound Not Eluting? Poor_Separation->No_Elution No Optimize_Mobile_Phase Optimize Mobile Phase via TLC Poor_Separation->Optimize_Mobile_Phase Yes Low_Recovery Low Recovery? No_Elution->Low_Recovery No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Check_Stability Check Compound Stability (2D TLC) Low_Recovery->Check_Stability Yes End Successful Purification Low_Recovery->End No Reduce_Load Reduce Sample Load Optimize_Mobile_Phase->Reduce_Load Reduce_Load->End Increase_Polarity->End Use_Neutral_Support Use Neutral Stationary Phase Check_Stability->Use_Neutral_Support Use_Neutral_Support->End

References

Technical Support Center: Troubleshooting NMR Peak Broadening for Chlorinated Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Nuclear Magnetic Resonance (NMR) peak broadening issues encountered with chlorinated quinazolines.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of a chlorinated quinazoline broad?

Peak broadening in the NMR spectrum of your chlorinated quinazoline can arise from several factors, ranging from sample preparation to inherent molecular properties.[1][2] Common causes include:

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed spectrometer will result in broad peaks for any sample.[1]

  • Sample Concentration and Aggregation: High concentrations can lead to intermolecular interactions and aggregation, which restricts molecular tumbling and broadens NMR signals.[3][4]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[5][6][7]

  • Chemical Exchange: Protons that can exchange between different chemical environments on the NMR timescale will often appear as broad peaks.[2][5][8][9] This is particularly relevant for protons on or near nitrogen atoms in the quinazoline ring system.

  • Quadrupolar Broadening: Both chlorine and nitrogen have quadrupolar isotopes (¹⁴N, ³⁵Cl, ³⁷Cl) that can induce rapid relaxation of nearby protons, leading to broader signals.[10][11]

  • Solvent Viscosity: High viscosity of the NMR solvent can slow down molecular motion and contribute to broader peaks.[3]

Q2: I suspect my sample is aggregating. How can I confirm and resolve this?

Aggregation is a common issue with planar aromatic systems like quinazolines, especially at higher concentrations.

Confirmation:

  • Concentration-Dependent NMR: Acquire NMR spectra at a series of decreasing concentrations. If aggregation is the cause, you should observe a sharpening of the peaks as the concentration is lowered.

Resolution:

  • Decrease Concentration: Prepare a more dilute sample. Often, reducing the concentration to the 1-5 mg/mL range is sufficient.

  • Change Solvent: A different deuterated solvent might disrupt the intermolecular interactions that lead to aggregation. For example, switching from CDCl₃ to DMSO-d₆ or vice-versa can be effective.[1]

  • Increase Temperature: Acquiring the spectrum at a higher temperature can increase molecular motion and break up aggregates, leading to sharper peaks.[3]

Q3: Could the chlorine or nitrogen atoms in my molecule be causing the peak broadening?

Yes, both chlorine and nitrogen can contribute to peak broadening through a phenomenon known as quadrupolar relaxation.[10][11]

  • Nitrogen (¹⁴N): The ¹⁴N isotope has a spin I=1 and is a quadrupolar nucleus. It can cause broadening of adjacent proton signals. This is often observed for N-H protons or protons on carbons directly attached to a nitrogen atom.[10]

  • Chlorine (³⁵Cl and ³⁷Cl): The isotopes of chlorine are also quadrupolar and can lead to broadening of signals for nearby protons, although the effect is generally less pronounced than for protons directly attached to nitrogen.[10]

If you suspect quadrupolar broadening is a significant issue, there are advanced NMR experiments that can sometimes mitigate these effects, but these typically require specialized expertise. For routine analysis, optimizing other parameters is often the most practical approach.

Q4: My N-H proton signal is either very broad or completely absent. What should I do?

This is a common observation for compounds with acidic protons like those on nitrogen atoms in heterocyclic rings.[12]

  • Chemical Exchange with Solvent: The N-H proton can undergo rapid chemical exchange with residual water in the NMR solvent or with deuterated solvents that contain exchangeable deuterium (like methanol-d₄).[5][12] This exchange can broaden the signal to the point where it disappears into the baseline.[12]

  • D₂O Exchange Experiment: To confirm the presence of an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H signal should disappear or significantly decrease in intensity.[1][12]

Troubleshooting Workflow

If you are experiencing broad peaks in the NMR spectrum of your chlorinated quinazoline, follow this systematic troubleshooting guide.

G start Start: Broad NMR Peaks Observed check_instrument Step 1: Check Instrument - Re-shim the spectrometer - Run a standard sample (e.g., ethylbenzene) start->check_instrument instrument_ok Peaks Sharp? check_instrument->instrument_ok sample_prep Step 2: Evaluate Sample Preparation - Check for insolubility/precipitate - Filter the sample if necessary instrument_ok->sample_prep Yes instrument_issue Action: Consult instrument manager. Instrument requires maintenance. instrument_ok->instrument_issue No sample_ok Sample Homogeneous? sample_prep->sample_ok concentration Step 3: Investigate Concentration Effects - Dilute the sample (e.g., by half) - Re-acquire spectrum sample_ok->concentration Yes sample_issue Action: Prepare a fresh, filtered sample. sample_ok->sample_issue No concentration_ok Peaks Sharper? concentration->concentration_ok temp_solvent Step 4: Modify Experimental Conditions - Increase temperature (e.g., to 50°C) - Try a different solvent (e.g., DMSO-d6 if in CDCl3) concentration_ok->temp_solvent No aggregation_issue Conclusion: Aggregation was the likely cause. concentration_ok->aggregation_issue Yes temp_solvent_ok Improvement? temp_solvent->temp_solvent_ok inherent_effect Conclusion: Broadening is likely due to inherent molecular properties (e.g., chemical exchange, quadrupolar effects) temp_solvent_ok->inherent_effect No end End: Problem Resolved temp_solvent_ok->end Yes inherent_effect->end instrument_issue->end sample_issue->end aggregation_issue->end

Caption: Troubleshooting workflow for broad NMR peaks.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh approximately 2-5 mg of your purified chlorinated quinazoline.[12][13]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The choice of solvent can influence chemical shifts and solubility.[12][13]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry vial.[12][13]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).[13]

Protocol 2: D₂O Exchange Experiment
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.[12]

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.[12]

  • Mixing: Gently shake the tube to ensure thorough mixing.[12]

  • Re-acquisition: Re-insert the sample into the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire another ¹H NMR spectrum.[12]

  • Analysis: Compare the two spectra. The signal corresponding to any exchangeable protons (like N-H) should have disappeared or significantly diminished in the second spectrum.[12]

Quantitative Data Summary

ParameterRecommended RangePotential Issue if Outside Range
Sample Concentration 1-10 mg / 0.6-0.7 mL> 10 mg/mL may lead to aggregation and peak broadening.
¹H Pulse Width (90°) Typically 8-15 µsIncorrect pulse width can lead to signal distortions and inaccurate integrations.
Acquisition Time 1-4 secondsToo short an acquisition time can truncate the FID and reduce resolution.
Relaxation Delay (d1) 1-5 secondsToo short a delay can lead to saturation of signals, especially for quaternary carbons in ¹³C NMR, and can affect integrations in ¹H NMR.

Signaling Pathway and Logical Relationships

The following diagram illustrates the potential causes of peak broadening and their relationships.

G Broad_Peaks Broad NMR Peaks Instrumental Instrumental Factors Broad_Peaks->Instrumental Sample Sample-Related Factors Broad_Peaks->Sample Molecular Inherent Molecular Properties Broad_Peaks->Molecular Shimming Poor Shimming Instrumental->Shimming Concentration High Concentration Sample->Concentration Paramagnetic Paramagnetic Impurities Sample->Paramagnetic Exchange Chemical Exchange Molecular->Exchange Quadrupolar Quadrupolar Broadening (¹⁴N, ³⁵Cl, ³⁷Cl) Molecular->Quadrupolar Aggregation Aggregation Concentration->Aggregation

Caption: Causal factors for NMR peak broadening.

References

Technical Support Center: Optimizing Substitutions on the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on the quinazoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am experiencing low or no yield of my desired substituted quinazoline. What are the common causes and how can I troubleshoot this?

Low or no product yield is a frequent issue in quinazoline synthesis. A systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: While classical methods like the Bischler cyclization may necessitate high temperatures (over 120°C), many modern catalytic reactions proceed under milder conditions.[1] It is essential to ensure the temperature is optimized for your specific protocol. A temperature screening experiment is highly recommended.

    • Reaction Time: Reaction durations can range from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and to verify the consumption of starting material.

    • Solvent: The solvent can significantly impact reactant solubility, reaction rates, and the stability of intermediates.[2] Common solvents include ethanol, toluene, and DMF.[1] For certain reactions, such as the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents like toluene and THF are ineffective.[2][3]

  • Poor Quality of Starting Materials: Impurities in reactants can lead to side reactions and diminish product formation.[2]

    • Solution: Verify the purity of your starting materials (e.g., 2-aminobenzonitriles, aldehydes) using techniques like NMR, GC-MS, or by checking their melting point.[2] Purification of starting materials, for instance by distillation for liquid aldehydes or recrystallization for solid aldehydes, can be beneficial.[2]

  • Catalyst Inactivity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of inhibitors are paramount.[2]

    • Solution: Use a fresh batch of catalyst and ensure it is not poisoned by impurities in the starting materials or solvent.[2] Optimizing the catalyst loading is also a key step.[2] For palladium-catalyzed reactions, the choice of ligand is crucial and can significantly influence the outcome.[4]

  • Side Reactions and Byproduct Formation: Undesired side reactions can compete with the formation of the target quinazoline.[2]

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize the formation of byproducts.[5] Lowering the reaction temperature or using more dilute solutions can sometimes mitigate this issue.[1]

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed purify Purify/Recrystallize Starting Materials check_purity->purify Impurities Detected check_catalyst Evaluate Catalyst Activity optimize_conditions->check_catalyst temp_screen Perform Temperature Screening optimize_conditions->temp_screen solvent_screen Conduct Solvent Screening optimize_conditions->solvent_screen time_study Run Reaction Time Study optimize_conditions->time_study analyze_byproducts Analyze for Side Reactions check_catalyst->analyze_byproducts fresh_catalyst Use Fresh Catalyst/Optimize Loading check_catalyst->fresh_catalyst ligand_screen Screen Different Ligands (for catalytic rxns) check_catalyst->ligand_screen adjust_stoichiometry Adjust Reactant Stoichiometry analyze_byproducts->adjust_stoichiometry success Improved Yield analyze_byproducts->success purify->check_purity temp_screen->optimize_conditions solvent_screen->optimize_conditions time_study->optimize_conditions fresh_catalyst->check_catalyst ligand_screen->check_catalyst adjust_stoichiometry->analyze_byproducts

Caption: A troubleshooting workflow for addressing low reaction yields.

FAQ 2: I am trying to perform a substitution at a sterically hindered position on the quinazoline ring and getting poor results. What strategies can I employ?

Steric hindrance can significantly impede bond formation.[4] Here are some effective approaches:

  • Advanced Synthetic Methods: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are often more tolerant of sterically demanding substrates than traditional methods.[4]

  • Ligand Selection: In transition-metal-catalyzed reactions, the choice of ligand is critical. For instance, in Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands can enhance yields and minimize side products.[4]

  • Directed Ortho-Metalation (DoM): This technique allows for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on a precursor molecule guides deprotonation to the adjacent ortho position, enabling the introduction of a bulky substituent.[4]

FAQ 3: My product is difficult to purify. What are some common purification challenges and solutions?

Purification can be a significant bottleneck. Here are some common issues and tips:

  • Formation of Isomers: Depending on the substitution pattern of your reactants, regioisomers may form.[1] Careful selection of starting materials and reaction conditions can help favor the desired isomer.

  • Product Precipitation/Crystallization Issues: If using recrystallization, ensure you are using the appropriate solvent or solvent mixture. Slow cooling of the solution promotes the formation of purer crystals.[2]

  • Column Chromatography Issues: For complex mixtures or oily products, column chromatography on silica gel is a standard technique.[1] If the product irreversibly adsorbs to the silica gel, this can lead to loss of product.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing various substitution reactions on the quinazoline ring.

Table 1: Solvent Effects on the Synthesis of Quinazoline-2,4(1H,3H)-diones
EntrySolventYield (%)
1TolueneIneffective
2THFIneffective
3EthanolIneffective
4DMF85-91
5Water91

Data adapted from a study on the synthesis from 2-aminobenzonitriles and CO2.[2][3]

Table 2: Catalyst Optimization for C-N Coupling Reactions
EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂tBuBrettPhosCs₂CO₃t-BuOH8570-93
2CuItrans-4-hydroxyl-L-prolineK₂CO₃DMSO90Good
3Cu(OAc)₂-K₂CO₃DMSO110Good

This table presents a summary of conditions for various palladium and copper-catalyzed N-arylation reactions.[6][7] Note that for the Pd-catalyzed reaction, grinding the Cs₂CO₃ was crucial for high yields.[7]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Monoarylation of Amidines

This protocol is based on the work of McAvoy and Buchwald for the synthesis of N-arylamidines, which can be precursors to quinazolines.[7]

  • Catalyst Pre-activation: In a glovebox, a vial is charged with Pd(OAc)₂, the appropriate ligand (e.g., tBuBrettPhos), and solvent (e.g., t-BuOH). The mixture is stirred for a specified time to form the active catalyst.

  • Reaction Setup: To a separate reaction vessel, add the amidine, aryl halide or triflate, and ground Cs₂CO₃.

  • Reaction Execution: The pre-activated catalyst solution is added to the reaction vessel. The vessel is sealed and heated to the desired temperature (e.g., 85 °C) for the specified time (e.g., 2 hours).

  • Workup and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 5,12-dihydroindolo[2,1-b]quinazolines

This protocol is based on the work of Jiang et al.[6]

  • Reaction Setup: In a reaction tube, combine N-(2-bromobenzyl)-2-iodoaniline, malononitrile, CuI (10 mol%), trans-4-hydroxyl-L-proline (20 mol%), and K₂CO₃ (3.0 equiv).

  • Reaction Execution: Add DMSO as the solvent and heat the mixture to 90 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and purify the product by appropriate methods such as column chromatography.

Visualizations

General Synthetic Workflow

SynthesisWorkflow Start Starting Materials (e.g., 2-aminobenzylamine, aldehyde) Reaction Reaction (Solvent, Temp, Time) Start->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (e.g., Filtration, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Desired Substituted Quinazoline Purification->Product

Caption: A general workflow for the synthesis of substituted quinazolines.

References

Preventing decomposition of 2,4,6,8-Tetrachloroquinazoline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4,6,8-tetrachloroquinazoline during its synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

Q2: What are the primary decomposition pathways for this compound?

A2: Based on the general reactivity of chloroquinazolines, the primary decomposition pathway is likely hydrolysis. The chlorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture or during workup. This can lead to the formation of the corresponding quinazolinone or hydroxyquinazoline derivatives, which will be impurities in the final product. At elevated temperatures, thermal decomposition may also occur, though specific pathways for this molecule are not well-documented.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The progress of the chlorination reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A successful reaction will show the consumption of the starting quinazolinedione and the appearance of a new, typically less polar, spot or peak corresponding to the this compound product. It is advisable to run a co-spot with the starting material to accurately track the conversion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete chlorination of the quinazolinedione precursor.- Increase Reaction Temperature: Chlorination with POCl₃ often requires elevated temperatures (reflux).[1] Ensure the reaction is heated sufficiently. - Optimize Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Excess Chlorinating Agent: Use a significant excess of the chlorinating agent (e.g., POCl₃) to drive the reaction to completion. - Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can facilitate the reaction.
Decomposition of the product during reaction or workup.- Control Reaction Temperature: Avoid unnecessarily high temperatures that could lead to thermal degradation. - Anhydrous Conditions: Ensure all reagents and solvents are dry, as moisture can lead to hydrolysis of the chloro groups. - Careful Workup: Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize excess acid and minimize hydrolysis.
Presence of Impurities Incomplete reaction leading to residual starting material.- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, toluene). Alternatively, column chromatography on silica gel can be used for purification.
Hydrolysis of the product to form quinazolinones.- Anhydrous Conditions: As mentioned above, strictly maintain anhydrous conditions throughout the reaction and workup. - Rapid Workup: Minimize the time the product is in contact with aqueous acidic conditions during workup.
Formation of phosphorylated intermediates or pseudodimers (when using POCl₃).[1][2]- Temperature Control: The formation of these byproducts can sometimes be minimized by controlling the temperature during the addition of reagents.[1][2] - Use of a Base: The presence of a base can sometimes suppress the formation of pseudodimers.[1][2]
Difficulty in Product Isolation Product is an oil or does not precipitate.- Extraction: If the product does not precipitate upon quenching, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate. - Solvent Evaporation: After extraction, dry the organic layer and evaporate the solvent under reduced pressure to obtain the crude product.
Co-precipitation of impurities.- Recrystallization: This is often the most effective method to obtain a pure crystalline product.[3][4][5][6][7]

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of related polychlorinated heterocycles and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 6,8-dichloro-2,4(1H,3H)-quinazolinedione (Hypothetical)
  • Reaction Setup: In a round-bottom flask, dissolve the starting dichloroanthranilic acid in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Add a source for the C2 and N3 atoms, such as urea or potassium cyanate, to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture and pour it into cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent like ethanol or acetic acid to yield the dichloroquinazolinedione.

Protocol 2: Chlorination of 6,8-dichloro-2,4(1H,3H)-quinazolinedione to this compound (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the dried 6,8-dichloro-2,4(1H,3H)-quinazolinedione in an excess of phosphorus oxychloride (POCl₃).

  • Catalyst Addition (Optional): Add a catalytic amount of N,N-dimethylaniline.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Potential Decomposition cluster_3 Purification A Dichloroanthranilic Acid B 6,8-dichloro-2,4(1H,3H)- quinazolinedione A->B Urea or KOCN, Heat C This compound B->C POCl3, Reflux D Hydrolysis Products (Dichloro-quinazolinones) C->D H2O, Heat E Pure this compound C->E Recrystallization or Chromatography

Caption: Proposed synthetic workflow for this compound.

References

Technical Support Center: Synthesis of 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2,4,6,8-tetrachloroquinazoline.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically starts from either 6,8-dichloro-2,4(1H,3H)-quinazolinedione or 3,5-dichloroanthranilic acid.[1]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The chlorination of the precursor, 6,8-dichloro-2,4(1H,3H)-quinazolinedione, may be incomplete. Ensure that the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Temperature: The reaction often requires high temperatures, typically refluxing conditions. Ensure your reaction setup maintains the necessary temperature for a sufficient duration.

  • Hydrolysis of the Product: this compound is sensitive to moisture and can hydrolyze back to the quinazolinedione precursor or other byproducts during workup. It is crucial to use anhydrous reagents and solvents and to perform the workup under conditions that minimize water contact. Pouring the reaction mixture onto ice is a common procedure, but it must be done carefully to control the temperature and minimize hydrolysis.

  • Losses during Purification: The product may be lost during purification steps like recrystallization or chromatography. Optimize your purification solvent system to maximize recovery.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

Common impurities include unreacted starting materials, partially chlorinated intermediates, and hydrolysis byproducts.

  • Starting Material: If 6,8-dichloro-2,4(1H,3H)-quinazolinedione is present, it indicates an incomplete reaction. Consider increasing the reaction time or the amount of chlorinating agent.

  • Hydrolysis Products: The presence of the starting quinazolinedione in the final product can also be due to hydrolysis during workup. Ensure a rapid and cold workup procedure.

  • Purification: Recrystallization is a common method for purifying chloroquinazolines. Suitable solvents include ethanol or a mixture of ethyl acetate and hexanes. Column chromatography using silica gel can also be employed for further purification.

Q4: What are the key safety precautions to take during the synthesis of this compound?

  • Corrosive Reagents: The synthesis involves highly corrosive reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The reaction can be exothermic. For larger scale reactions, it is important to control the rate of reagent addition and to have an efficient cooling system in place to prevent a runaway reaction.

  • Toxic Fumes: The reaction can release toxic fumes, such as hydrogen chloride (HCl). Ensure the reaction is performed in a fume hood with proper scrubbing for the off-gases.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from 6,8-dichloro-2,4(1H,3H)-quinazolinedione.

Materials and Reagents:

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )
6,8-dichloro-2,4(1H,3H)-quinazolinedioneC₈H₄Cl₂N₂O₂231.04
Phosphorus oxychloridePOCl₃153.33
Phosphorus pentachloridePCl₅208.24
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24
Dichloromethane (anhydrous)CH₂Cl₂84.93
IceH₂O18.02
Saturated sodium bicarbonate solutionNaHCO₃84.01
Anhydrous sodium sulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,8-dichloro-2,4(1H,3H)-quinazolinedione (1 equivalent).

  • Addition of Reagents: Carefully add phosphorus oxychloride (10-15 equivalents) to the flask. To this suspension, add phosphorus pentachloride (2.5 equivalents) portion-wise. Finally, add N,N-diisopropylethylamine (0.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Yield and Purity Data:

ScaleStarting Material (g)Product Yield (g)Yield (%)Purity (HPLC)
Lab Scale5.04.785>98%
Pilot Scale50045583>97%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 6,8-dichloro-2,4(1H,3H)-quinazolinedione reagents Add POCl3, PCl5, DIPEA start->reagents reflux Reflux at 110-120°C for 4-6h reagents->reflux workup Quench on ice, neutralize with NaHCO3 reflux->workup extraction Extract with Dichloromethane workup->extraction purification Dry, concentrate, and purify (Recrystallization/Chromatography) extraction->purification product Final Product: this compound purification->product troubleshooting_logic Troubleshooting Logic for Synthesis Issues issue Problem Encountered low_yield Low Yield issue->low_yield impurity Impure Product issue->impurity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction hydrolysis Product Hydrolysis? low_yield->hydrolysis purification_loss Loss during Purification? low_yield->purification_loss unreacted_sm Unreacted Starting Material? impurity->unreacted_sm hydrolysis_byproduct Hydrolysis Byproduct? impurity->hydrolysis_byproduct solution_incomplete Increase reaction time/temp Monitor with TLC/HPLC incomplete_reaction->solution_incomplete Yes solution_hydrolysis Use anhydrous reagents Rapid, cold workup hydrolysis->solution_hydrolysis Yes solution_purification_loss Optimize purification solvent purification_loss->solution_purification_loss Yes solution_unreacted_sm Increase reaction time/reagents unreacted_sm->solution_unreacted_sm Yes solution_hydrolysis_byproduct Improve workup procedure hydrolysis_byproduct->solution_hydrolysis_byproduct Yes

References

Technical Support Center: Managing Regioselectivity in Reactions with 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6,8-tetrachloroquinazoline. The following information is curated to address specific challenges in managing regioselectivity during various chemical transformations.

Disclaimer: Direct experimental data for this compound is limited in published literature. The guidance provided herein is largely based on established principles and data from closely related analogues, such as 2,4-dichloroquinazoline and 2,4,7-trichloroquinazoline. Researchers should use this information as a starting point and expect to perform reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the chlorine atoms in this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: Based on studies of 2,4-dichloro- and 2,4,7-trichloroquinazolines, the C4-chloro position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is due to the combined electron-withdrawing effects of the pyrimidine ring nitrogens. The C2 position is the next most reactive site. The chlorine atoms on the benzene ring (C6 and C8) are significantly less reactive towards SNAr. The expected reactivity order is C4 > C2 >> C6 ≈ C8. Selective monosubstitution at the C4 position can often be achieved under mild reaction conditions.[1][2]

Q2: How can I achieve selective substitution at the C2 position in a nucleophilic aromatic substitution (SNAr) reaction?

A2: Achieving direct selective substitution at the C2 position in the presence of a more reactive C4-chloro group is challenging. A common strategy is to first perform a substitution at the C4 position and then target the C2 position in a subsequent step, often requiring harsher reaction conditions (e.g., higher temperatures). Alternatively, a protecting group strategy can be employed. For instance, the C4 position can be temporarily blocked with a nucleophile that can be removed later, such as a thioether group.[3]

Q3: What is the general order of reactivity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?

A3: For palladium-catalyzed cross-coupling reactions, the reactivity order of the chloro groups generally follows the same trend as in SNAr reactions: C4 > C2 > C6 > C8.[3] This selectivity is primarily governed by the electrophilicity of the carbon-chlorine bond and its susceptibility to oxidative addition to the palladium catalyst. Therefore, selective cross-coupling at the C4 position is typically achievable with careful control of reaction conditions.

Q4: Are there specific catalyst/ligand systems that can alter the regioselectivity in cross-coupling reactions?

A4: While the intrinsic reactivity of the C-Cl bonds plays a major role, the choice of catalyst and ligands can influence regioselectivity. Bulky phosphine ligands, for example, might favor reaction at a less sterically hindered position. However, overcoming the inherent high reactivity of the C4 position often requires a strategy beyond simple ligand choice, such as the protecting group approach mentioned in A2. For less reactive positions like C6 and C8, more electron-rich and bulky ligands might be necessary to promote oxidative addition.

Q5: How do the chlorine atoms at C6 and C8 affect the reactivity compared to 2,4-dichloroquinazoline?

A5: The electron-withdrawing nature of the chlorine atoms at C6 and C8 is expected to increase the overall electrophilicity of the quinazoline ring system. This will likely enhance the reactivity of the C4 and C2 positions towards nucleophiles and in palladium-catalyzed cross-coupling reactions compared to 2,4-dichloroquinazoline. However, they also add steric bulk, which could influence the approach of bulky nucleophiles or catalyst complexes.

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a mixture of C4- and C2-substituted products.

  • Disubstitution at both C2 and C4 positions, even with one equivalent of the nucleophile.

  • Reaction at the less reactive C6 or C8 positions.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Reaction temperature is too high. Start the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS. Gradually increase the temperature only if no reaction is observed.
Extended reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of disubstituted products.
Strongly basic reaction conditions. Use a milder base or a stoichiometric amount of a non-nucleophilic base to neutralize the HCl generated. Excess strong base can promote side reactions.
Highly reactive nucleophile. For very reactive nucleophiles, consider using a less reactive derivative or adding the nucleophile slowly to a cooled solution of the tetrachloroquinazoline.
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptoms:

  • Low conversion of the starting material.

  • Formation of significant amounts of dehalogenated byproducts.

  • Decomposition of the starting material or product.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Catalyst deactivation. Ensure anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to oxygen and moisture. Use freshly distilled solvents and degas the reaction mixture. Consider using a more robust catalyst or ligand system.
Inappropriate base. The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction outcome.
Poor ligand choice. For less reactive positions (C2, C6, C8), a more electron-rich and/or bulky phosphine ligand (e.g., XPhos, SPhos) may be required to facilitate the oxidative addition step.
Suboptimal reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Perform a temperature screen to find the optimal balance.

Data Presentation

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of this compound

PositionRelative ReactivityTypical Reaction Conditions for Monosubstitution
C4 Very HighMild conditions (e.g., room temperature or below)
C2 HighHarsher conditions (e.g., elevated temperatures) after C4 substitution
C6 LowVery harsh conditions, often not observed in standard SNAr
C8 LowVery harsh conditions, often not observed in standard SNAr

Table 2: General Conditions for Regioselective Palladium-Catalyzed Cross-Coupling Reactions

PositionReaction TypeCatalyst (example)Ligand (example)Base (example)Solvent (example)Temperature (°C)
C4 SuzukiPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O80-100
C4 SonogashiraPdCl₂(PPh₃)₂-Et₃NTHFRoom Temp - 60
C2 SuzukiPd₂(dba)₃XPhosK₃PO₄Toluene100-120
C2 SonogashiraPd(PPh₃)₄-Et₃N/CuIDMF80-100
C6/C8 SuzukiPd₂(dba)₃SPhosCs₂CO₃Toluene>120
C6/C8 SonogashiraPdCl₂(dppf)-Et₃N/CuIDMF>120

Experimental Protocols

Protocol 1: General Procedure for Regioselective Monosubstitution at C4 via SNAr

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, ethanol, or acetonitrile) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0-1.2 equiv) dropwise.

  • Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Suzuki Coupling at C4

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv). Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol).

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Mandatory Visualization

regioselectivity_snar tetrachloroquinazoline This compound c4_substituted C4-Monosubstituted Product tetrachloroquinazoline->c4_substituted Nucleophile (1 equiv) Mild Conditions (e.g., RT) c2_c4_disubstituted C2,C4-Disubstituted Product c4_substituted->c2_c4_disubstituted Nucleophile (excess) Harsher Conditions (e.g., Heat)

Caption: Regioselectivity in SNAr of this compound.

Caption: Sequential Suzuki coupling workflow for this compound.

References

Technical Support Center: 2,4,6,8-Tetrachloroquinazoline Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2,4,6,8-tetrachloroquinazoline and its subsequent reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point for a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. For this compound, a mixture of hexane and ethyl acetate (e.g., in a 7:3 or 8:2 ratio) is a reasonable initial choice. The polarity can be adjusted based on the observed separation. The goal is to achieve an Rf value of approximately 0.3-0.5 for the starting material or product to ensure good separation from other spots.[1]

Q2: How can I visualize the spots of this compound on a TLC plate?

This compound is an aromatic compound and should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent TLC plate. If the compound does not visualize well under UV or for enhanced visualization, chemical staining agents can be used. A potassium permanganate stain can be effective for visualizing a wide range of organic compounds.

Q3: What type of HPLC column is suitable for the analysis of this compound?

A reverse-phase C18 column is a common and suitable choice for the analysis of moderately polar to non-polar aromatic compounds like this compound. Columns with a particle size of 3 or 5 µm are standard for good resolution.

Q4: I am observing significant peak tailing in my HPLC chromatogram. What could be the cause?

Peak tailing for quinazoline derivatives can be due to interactions between the basic nitrogen atoms in the quinazoline ring and acidic silanol groups on the surface of the silica-based column packing. To mitigate this, you can:

  • Use an end-capped C18 column.

  • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).

  • Adjust the pH of the mobile phase.

Q5: My retention times are inconsistent between HPLC injections. What should I check?

Inconsistent retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.

  • Mobile phase composition changes: Prepare fresh mobile phase daily and ensure accurate measurements. Evaporation of the more volatile solvent component can alter the composition.

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow rate.

Troubleshooting Guides

TLC Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is sparingly soluble in the developing solvent.- The stationary phase is being overloaded.- Dilute the sample before spotting.- Try a different solvent system with slightly higher polarity.- Spot a smaller amount of the sample on the TLC plate.
Spots remain at the baseline - The developing solvent is not polar enough.- Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots run with the solvent front - The developing solvent is too polar.- Decrease the polarity of the mobile phase by adding more of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Uneven solvent front - The TLC plate is touching the side of the developing chamber or the filter paper.- The bottom of the TLC plate is not level in the developing chamber.- Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.- Make sure the chamber is on a level surface.
No spots are visible - The sample concentration is too low.- The compound does not absorb UV light and no staining was performed.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain (e.g., potassium permanganate) to visualize the spots.
HPLC Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
High backpressure - Blockage in the guard column, column frits, or tubing.- Particulate matter from the sample.- Replace the guard column and in-line filters.- Backflush the column (if recommended by the manufacturer).- Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.
Ghost peaks (peaks appearing in blank runs) - Carryover from a previous injection.- Contamination in the mobile phase or system.- Run a needle wash or blank injection with a strong solvent (e.g., 100% acetonitrile) between samples.- Use high-purity HPLC-grade solvents and prepare fresh mobile phase.
Broad peaks - Large extra-column volume.- Column degradation.- High flow rate.- Use shorter tubing with a smaller internal diameter between the injector, column, and detector.- Replace the column.- Optimize the flow rate.
Split peaks - Column inlet is partially blocked.- Sample solvent is incompatible with the mobile phase.- Replace the guard column or the analytical column.- Dissolve the sample in the mobile phase.

Experimental Protocols

TLC Monitoring of a Reaction

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow it to equilibrate for at least 15 minutes.

  • On a TLC plate, gently draw a baseline with a pencil about 1 cm from the bottom.

  • On the baseline, spot the starting material, a co-spot (starting material and reaction mixture spotted on top of each other), and the reaction mixture.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If necessary, further visualize by dipping the plate in a staining solution and gently heating.

  • Calculate the Rf values for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A decrease in the starting material spot and the appearance of a new product spot indicates the reaction is progressing.

HPLC Monitoring of a Reaction

Instrumentation and Conditions:

Parameter Recommendation
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B in 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding water or a suitable buffer).

  • Dilute the sample with the initial mobile phase composition (50:50 Water:Acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a standard of the starting material to determine its retention time.

  • Inject the prepared reaction mixture sample.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak. The reaction is considered complete when the starting material peak is no longer detected.

Visualizations

experimental_workflow cluster_tlc TLC Monitoring cluster_hplc HPLC Monitoring tlc_prep Prepare TLC Plate and Chamber tlc_spot Spot Starting Material, Co-spot, and Reaction Mixture tlc_prep->tlc_spot tlc_develop Develop Plate tlc_spot->tlc_develop tlc_visualize Visualize under UV and/or with Stain tlc_develop->tlc_visualize tlc_analyze Analyze Rf Values tlc_visualize->tlc_analyze hplc_prep Prepare Sample (Dilute and Filter) hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_run Run Gradient Method hplc_inject->hplc_run hplc_analyze Analyze Chromatogram (Peak Area, Retention Time) hplc_run->hplc_analyze reaction Chemical Reaction reaction->tlc_spot Sample reaction->hplc_prep Sample

Caption: Experimental workflow for TLC and HPLC reaction monitoring.

troubleshooting_flow start Problem with HPLC Analysis q1 Is the backpressure abnormally high? start->q1 a1_yes Check for blockages (frits, guard column). Filter sample. q1->a1_yes Yes q2 Are retention times shifting? q1->q2 No a1_yes->q2 a2_yes Check for leaks. Ensure column equilibration. Use a column oven. q2->a2_yes Yes q3 Is there significant peak tailing? q2->q3 No a2_yes->q3 a3_yes Use end-capped column. Add competing base to mobile phase. Adjust mobile phase pH. q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting flowchart for common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Polychlorinated Quinazolines: 2,4,6,8-Tetrachloroquinazoline vs. 2,4,6-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 2,4,6,8-tetrachloroquinazoline and 2,4,6-trichloroquinazoline. Direct comparative studies and specific bioactivity data for this compound are limited in publicly available research. Therefore, this guide draws upon the established biological profile of the broader class of chlorinated quinazolines to infer and present a comparative perspective on their potential anticancer and antimicrobial activities. The data presented for specific activities are derived from studies on structurally related quinazoline derivatives and should be considered representative.

Introduction to Polychlorinated Quinazolines

Quinazoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of pharmacological activities. The introduction of multiple chlorine substituents on the quinazoline scaffold can significantly modulate their physicochemical properties and biological activities, often enhancing their potency as anticancer and antimicrobial agents. This guide focuses on the comparison between a tetrachlorinated and a trichlorinated quinazoline, highlighting the potential impact of the degree and position of chlorination on their bioactivity.

Comparative Biological Activity

Anticancer Activity

Chlorinated quinazolines are widely recognized for their potential as anticancer agents, frequently by targeting key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[1] The chlorine atoms on the quinazoline ring can influence the molecule's ability to bind to the ATP-binding pocket of EGFR, thereby inhibiting its kinase activity and downstream signaling that promotes tumor growth.[1]

It is hypothesized that the additional chlorine atom at the 8-position in this compound could further enhance its interaction with the target protein, potentially leading to increased potency compared to 2,4,6-trichloroquinazoline. However, this could also affect its selectivity and off-target effects.

Table 1: Representative Anticancer Activity of Chloro-Quinazoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Chloro-4-anilinoquinazoline derivativeMCF-7 (Breast)0.13 nM[2]
Quinazoline-chalcone derivativeK-562 (Leukemia)0.622[2]
Quinazoline-chalcone derivativeHCT-116 (Colon)<1.81[2]

Note: The data in this table is for structurally related chloro-quinazoline derivatives and not for this compound or 2,4,6-trichloroquinazoline themselves. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

Antimicrobial Activity

Quinazoline derivatives have also demonstrated promising antimicrobial properties. One of the proposed mechanisms for their antibacterial action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.[4] By inhibiting this enzyme, these compounds can effectively halt bacterial growth.

The lipophilicity imparted by the chlorine atoms can facilitate the passage of the molecule through the bacterial cell membrane. The increased chlorination in this compound might lead to enhanced membrane permeability and potentially greater antimicrobial efficacy compared to its trichlorinated counterpart.

Table 2: Representative Antimicrobial Activity of Quinazoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
6-Thioxo-dihydro-triazino-quinazoline derivativeStaphylococcus aureus ATCC 259236.25 - 100[5]
Quinazolinone derivativeStaphylococcus aureus32 - 64[6]
Quinazolinone derivativeEscherichia coli64[6]

Note: The data in this table is for structurally related quinazoline derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer and antimicrobial activities of quinazoline derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 2,4,6-trichloroquinazoline) and incubated for a further 24-72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways targeted by polychlorinated quinazolines.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Ligand EGF Ligand Ligand->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation Quinazoline Chlorinated Quinazoline Quinazoline->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by chlorinated quinazolines.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP -> ADP+Pi Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition of DNA replication Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication Quinazoline Chlorinated Quinazoline Quinazoline->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by chlorinated quinazolines.

Conclusion

Both this compound and 2,4,6-trichloroquinazoline belong to a class of compounds with significant potential in anticancer and antimicrobial research. Based on structure-activity relationship trends, the higher degree of chlorination in the tetrachloro- derivative may confer greater potency, although this requires experimental validation. Further research, including direct comparative studies, is necessary to fully elucidate the specific biological activities and therapeutic potential of these two compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Navigating the Chloro-Positions of 2,4,6,8-Tetrachloroquinazoline: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted heterocyclic scaffolds is paramount. This guide provides a comprehensive comparison of the reactivity of the four distinct chloro-positions in 2,4,6,8-tetrachloroquinazoline, supported by experimental data from related systems and established chemical principles. This document aims to serve as a valuable resource for designing selective functionalization strategies for this versatile scaffold.

The inherent electronic properties of the quinazoline ring system dictate a clear hierarchy of reactivity among its chloro-substituents. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the electrophilicity of the carbon atoms to which the chlorine atoms are attached, particularly at the C2 and C4 positions.

Order of Reactivity: A Clear Hierarchy

Experimental evidence from studies on various polychlorinated quinazolines consistently demonstrates a distinct order of reactivity for the chloro-positions, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The generally accepted order of decreasing reactivity is:

C4 > C2 > C6 > C8

This hierarchy is governed by the electronic and steric environment of each position.

C4-Position: The Most Activated Site

The chloro-substituent at the C4 position is unequivocally the most reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed reactions.[1][2][3][4] This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom at position 3 and the resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack.[2][3] DFT calculations have corroborated these experimental observations, showing that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[2][3]

C2-Position: The Second Most Reactive Site

Following the C4-position, the C2-position exhibits the next highest reactivity. While significantly less reactive than C4, the chloro group at C2 can undergo substitution under more forcing conditions, such as higher temperatures or the use of stronger nucleophiles.[4] Its reactivity is also enhanced by the electron-withdrawing influence of the two adjacent nitrogen atoms in the pyrimidine ring.

C6 and C8-Positions: Reactivity on the Benzene Ring

The chloro-substituents on the benzene portion of the quinazoline ring, at the C6 and C8 positions, are considerably less reactive than their counterparts on the pyrimidine ring. This is due to the lower electrophilicity of the carbon atoms in the benzene ring compared to the electron-deficient pyrimidine ring.

While direct comparative data for this compound is limited, studies on related compounds provide valuable insights. For instance, in the palladium-catalyzed cross-coupling of 6-bromo-2,4-dichloroquinazoline, substitution occurs at both the C4 and C6 positions in a 3:1 ratio, indicating that the C6 position is reactive, albeit less so than C4.[1]

The relative reactivity of the C6 and C8 positions is more subtle and is influenced by the overall electronic landscape of the molecule. Generally, the C6 position is considered to be slightly more reactive than the C8 position due to the electronic influence of the pyrimidine ring.

Quantitative Data Summary

The following table summarizes the observed regioselectivity in reactions involving polychlorinated quinazolines, which forms the basis for the reactivity comparison.

PositionReaction TypeSubstrateObservationsReference
C4 Nucleophilic Aromatic Substitution2,4-DichloroquinazolineExclusive monosubstitution at C4 under mild conditions.[4]
C4 Palladium-Catalyzed Cross-Coupling2,4-DichloroquinazolineExclusive selectivity for the C4 position.[1]
C2 Nucleophilic Aromatic Substitution2,4-DichloroquinazolineSubstitution at C2 requires harsher conditions than C4.[4]
C6 Palladium-Catalyzed Cross-Coupling6-Bromo-2,4-dichloroquinazolineCoupling occurs at C4 and C6 in a 3:1 ratio.[1]

Experimental Protocols

Detailed methodologies for key experiments that establish the reactivity hierarchy are provided below.

Protocol 1: Selective Nucleophilic Substitution at the C4-Position

This protocol is adapted from studies on 2,4-dichloroquinazoline and demonstrates the selective substitution at the C4 position.[3]

  • Reaction: Synthesis of 2-chloro-4-aminoquinazolines.

  • Materials:

    • 2,4-Dichloroquinazoline derivative (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Dioxane or Ethanol as solvent

  • Procedure:

    • Dissolve the 2,4-dichloroquinazoline derivative in the chosen solvent in a round-bottom flask.

    • Add the amine and DIPEA to the solution.

    • Stir the reaction mixture at room temperature to 80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is typically worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is then dried and concentrated to yield the 2-chloro-4-aminoquinazoline product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This generalized protocol for Suzuki-Miyaura coupling illustrates the functionalization of chloro-quinazolines, with selectivity being dependent on the specific substrate and reaction conditions.

  • Reaction: Arylation of a chloro-quinazoline.

  • Materials:

    • Chloro-quinazoline derivative (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02-0.1 eq)

    • Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

    • Solvent (e.g., Toluene, Dioxane, DMF)

  • Procedure:

    • To a reaction vessel, add the chloro-quinazoline, arylboronic acid, palladium catalyst, and base.

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, filter off the catalyst, and perform an aqueous work-up.

    • The product is then isolated and purified by column chromatography.

Visualization of Reactivity and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Reactivity_Hierarchy cluster_pyrimidine Pyrimidine Ring cluster_benzene Benzene Ring C4 C4-Position C2 C2-Position C4->C2 More Reactive C6 C6-Position C2->C6 More Reactive C8 C8-Position C6->C8 More Reactive (Predicted)

Reactivity order of chloro-positions.

Experimental_Workflow start This compound reaction1 Reaction with Nucleophile 1 (mild conditions) Selective substitution at C4 start->reaction1:f0 product1 4-Substituted-2,6,8-trichloroquinazoline reaction1:f1->product1 reaction2 Reaction with Nucleophile 2 (harsher conditions) Substitution at C2 product1->reaction2:f0 product2 2,4-Disubstituted-6,8-dichloroquinazoline reaction2:f1->product2

Sequential functionalization workflow.

Conclusion

The reactivity of the chloro-positions in this compound follows a well-defined hierarchy, primarily dictated by the electronic effects of the quinazoline ring system. The C4-position is the most susceptible to substitution, followed by the C2-position, with the chloro-substituents on the benzene ring (C6 and C8) being significantly less reactive. This predictable reactivity allows for the selective and sequential functionalization of the tetrachloroquinazoline scaffold, providing a powerful tool for the synthesis of diverse and complex molecules for various applications in medicinal chemistry and materials science. While the relative reactivity of C6 and C8 is inferred from general principles, further dedicated studies on this compound would be beneficial to provide precise quantitative comparisons.

References

Comparative Biological Activity of Quinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer properties of various quinazoline derivatives, with a focus on their role as EGFR inhibitors.

Data Presentation: Comparative Anticancer Activity (IC₅₀ Values)

The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells; a lower IC₅₀ value indicates higher potency.

Compound/DerivativeCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Gefitinib A549 (Lung Cancer)EGFR Tyrosine Kinase Inhibitor>100[2]
NCI-H1975 (Lung Cancer, Gefitinib-resistant)EGFR Tyrosine Kinase Inhibitor>100[2]
Erlotinib A549 (Lung Cancer)EGFR Tyrosine Kinase Inhibitor2.5[2]
MCF-7 (Breast Cancer)EGFR Tyrosine Kinase Inhibitor20[3]
HepG2 (Liver Cancer)EGFR Tyrosine Kinase Inhibitor25[3]
Compound 18 A549 (Lung Cancer)Not Specified0.540[2]
NCI-H1975 (Lung Cancer, Gefitinib-resistant)Not Specified0.018[2]
Compound 19 A549 (Lung Cancer)Not Specified0.548[2]
NCI-H1975 (Lung Cancer, Gefitinib-resistant)Not Specified0.019[2]
Quinazoline Schiff base 1 MCF-7 (Breast Cancer)Not Specified6.246[3]
Quinazoline Schiff base 2 MCF-7 (Breast Cancer)Not Specified5.910[3]
Quinazolinone-1,2,3-triazole (4-Isopropyl) MCF-7 (Breast Cancer)Not Specified10.16[3]
Quinazolinone-1,2,3-triazole (2-Bromo) MCF-7 (Breast Cancer)Not Specified11.23[3]

Experimental Protocols

The evaluation of the cytotoxic potential of novel quinazoline compounds is a critical step in drug discovery. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity and viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (quinazoline derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours at 37°C in a CO₂ incubator.[4]

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are then incubated for another 24 to 72 hours.[4][5]

  • MTT Addition: Following the treatment period, 10 µL of MTT working solution is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 130 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then incubated for 15 minutes with shaking.[6]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 540 nm.[4][6]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the EGFR signaling pathway, a common target for quinazoline-based anticancer agents, and a general experimental workflow for evaluating these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Proliferation Cell Proliferation, Survival, Metastasis Gene_Transcription->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Novel Quinazoline Compound Synthesis cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_acquisition Data Acquisition (Absorbance Measurement) mtt_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis conclusion Conclusion on Cytotoxic Potential data_analysis->conclusion

References

A Head-to-Head Comparison of Gefitinib Analogs and the Elusive 2,4,6,8-Tetrachloroquinazoline in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and selective epidermal growth factor receptor (EGFR) inhibitors is a continuous endeavor. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations. This has spurred the development of a multitude of gefitinib analogs with improved efficacy and altered selectivity profiles. In parallel, the vast chemical space of quinazoline derivatives, including halogenated variants like 2,4,6,8-tetrachloroquinazoline, presents a potential, yet largely unexplored, avenue for novel EGFR inhibitors.

This guide provides a head-to-head comparison of various gefitinib analogs based on available experimental data, summarizing their biological activities in a structured format. We also delve into the current state of knowledge on this compound, highlighting the conspicuous absence of biological data for this specific compound in the reviewed scientific literature, thereby identifying a potential area for future research. Detailed experimental protocols for key assays used in the evaluation of these compounds are also provided to facilitate further investigation.

Gefitinib and Its Analogs: A Quantitative Comparison

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1] Numerous analogs have been synthesized to enhance its potency, overcome resistance, and improve its pharmacokinetic properties. The following tables summarize the in vitro activity of gefitinib and several of its analogs against EGFR and various cancer cell lines.

CompoundTargetIC50 (nM)Assay Type
Gefitinib EGFR (Tyr1173)37Kinase Assay
EGFR (Tyr992)26Kinase Assay
Analog 1 (with 4-benzothienyl amino quinazoline) EGFRNot specifiedKinase Assay
Analog 2 (gefitinib-NP derivative) EGFRNot specifiedKinase Assay
Compound 8 (4-arylamino-quinazoline derivative) EGFRwt0.8Kinase Assay
EGFRT790M/L858R2.7Kinase Assay
Compound 5 (quinazoline derivative) EGFR1Kinase Assay

Table 1: In vitro inhibitory activity of gefitinib and its analogs against EGFR kinase. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundCell LineIC50 (µM)Cancer Type
Gefitinib H32550.003Lung Adenocarcinoma (EGFR mutant)
PC-90.077Lung Adenocarcinoma (EGFR mutant)
11-180.39Lung Adenocarcinoma (EGFR mutant)
A54919.91 - 43.17Lung Adenocarcinoma (EGFR wild-type)
Gefitinib Analog 4b (1,2,3-triazole derivative) NCI-H12994.42Non-Small Cell Lung Cancer
A5493.94Non-Small Cell Lung Cancer
NCI-H14371.56Non-Small Cell Lung Cancer
Gefitinib Analog 4c (1,2,3-triazole derivative) NCI-H12994.00Non-Small Cell Lung Cancer
A5494.00Non-Small Cell Lung Cancer
NCI-H1437Not specifiedNon-Small Cell Lung Cancer
Compound 18 (quinazoline derivative) MGC-8030.85Gastric Cancer

Table 2: Cytotoxicity of gefitinib and its analogs against various human cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

The Enigma of this compound

Despite the extensive research into quinazoline derivatives as EGFR inhibitors, a thorough search of the scientific literature reveals a significant gap in the biological evaluation of this compound. While its chemical synthesis from 6,8-dichloro-2,4(1H,3H)-quinazolinedione is documented, there is a notable absence of published data regarding its efficacy as an EGFR inhibitor or its cytotoxic effects on cancer cell lines.

The presence of multiple chlorine atoms on the quinazoline scaffold is an interesting structural feature. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target proteins. For instance, the chloro-substituent in the meta position of the aniline residue of some quinazoline derivatives has been shown to increase inhibitory activity toward both EGFR and VEGFR2.[2] However, without empirical data, the biological impact of the specific polychlorination pattern of this compound remains purely speculative. This highlights a potential opportunity for researchers to synthesize and evaluate this compound to determine if it holds any promise as a novel EGFR inhibitor.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of EGFR inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Gefitinib Gefitinib / Analogs Gefitinib->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Synthesis Compound Synthesis (Gefitinib Analogs) Kinase_Assay EGFR Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Culture Cancer Cell Culture Synthesis->Cell_Culture Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot (p-EGFR Levels) Cell_Culture->Western_Blot Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and measures the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compounds (this compound, gefitinib analogs)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay reagents

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add a master mix of EGFR enzyme and substrate to each well.

  • Initiate the reaction by adding ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a microplate reader.

  • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, PC-9)

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2][3][4][5]

Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in treated cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Treat cells with test compounds for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibody against p-EGFR overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin) to normalize the results.[6][7]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Substituted Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Understanding the cross-reactivity profile of these inhibitors is paramount for predicting off-target effects, elucidating mechanisms of action, and designing next-generation therapeutics with improved selectivity. This guide provides a comparative analysis of the selectivity of various substituted quinazoline-based inhibitors, with a focus on their interactions across the human kinome. While specific data for 2,4,6,8-tetrachloroquinazoline is not extensively available in public literature, this guide leverages data from structurally related multi-substituted quinazoline analogs to provide valuable insights for drug discovery and development.

Comparative Selectivity Profiling of Quinazoline-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of various quinazoline-based compounds against a panel of kinases. These compounds, while not this compound itself, share the core quinazoline structure with various substitutions that significantly influence their potency and selectivity. This comparative data is essential for understanding the structure-activity relationships (SAR) that govern kinase selectivity.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Receptor Tyrosine Kinases (RTKs)

Compound IDTarget KinaseIC50 (nM)Reference Compound(s)
Quinazoline 1 EGFRLow nanomolarGefitinib, Erlotinib
VEGFR-2Low nanomolarSunitinib
PDGFR-βLow nanomolarSunitinib
Quinazoline 2 EGFRLow nanomolarGefitinib, Erlotinib
VEGFR-2Potent InhibitionSunitinib
PDGFR-βPotent InhibitionSunitinib
Isatin-Quinazoline Hybrid (6c) EGFR83Sunitinib
VEGFR-276Sunitinib
HER2138Sunitinib
4-Anilinoquinazoline Derivative EGFR1Vandetanib
VEGFR-279Vandetanib

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific assay conditions.[1][2][3]

Table 2: Inhibitory Activity of a Quinazoline-Based Multi-Kinase Inhibitor (BPR1K871)

Target KinaseIC50 (nM)
FLT319
AURKA22
AURKBPotent Inhibition

This table highlights the potential for quinazoline-based scaffolds to be developed as multi-targeted inhibitors.[4]

Experimental Protocols for Kinase Cross-Reactivity Profiling

Accurate and robust experimental design is critical for determining the selectivity of kinase inhibitors. Below are detailed methodologies for key experiments commonly employed in cross-reactivity profiling.

In Vitro Radiometric Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Principle: Kinase, substrate, and ATP (spiked with γ-³²P-ATP or γ-³³P-ATP) are incubated in the presence of varying concentrations of the test inhibitor. The reaction is then stopped, and the phosphorylated substrate is separated from the unincorporated ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane which binds the substrate. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.

  • Protocol Outline:

    • Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1 or a specific substrate for the kinase), and MgCl₂.

    • Serially dilute the quinazoline-based inhibitor in DMSO and add to the reaction buffer.

    • Initiate the kinase reaction by adding ATP solution containing the radiolabeled ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solution such as phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose membrane or filter paper.

    • Wash the membrane extensively to remove unincorporated ATP.

    • Measure the radioactivity on the membrane using a suitable detector.

    • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method that assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[6]

  • Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A selective inhibitor will bind to the kinase and increase its thermal stability, resulting in a measurable shift in the Tm (ΔTm).[5][6]

  • Protocol Outline:

    • Prepare a solution containing the purified kinase and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Dispense the kinase-dye solution into the wells of a 96- or 384-well PCR plate.

    • Add the quinazoline-based inhibitor at various concentrations to the wells.

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature while monitoring the fluorescence in each well.

    • Analyze the resulting melt curves to determine the Tm for each condition.

    • Calculate the ΔTm by subtracting the Tm of the control (kinase + dye) from the Tm of the kinase in the presence of the inhibitor. A significant positive ΔTm indicates binding.[6]

Chemical Proteomics (Kinobeads)

This approach utilizes affinity chromatography to profile the interaction of inhibitors with a large number of kinases in their native state from a cell lysate.[7][8]

  • Principle: A mixture of non-selective kinase inhibitors is immobilized on beads ("kinobeads"). A cell lysate is incubated with the test inhibitor, and this mixture is then passed over the kinobeads. Kinases that are bound by the free inhibitor in the lysate will not bind to the beads. The proteins captured by the beads are then eluted and identified and quantified by mass spectrometry. The degree of inhibition is determined by comparing the amount of each kinase captured in the presence and absence of the test inhibitor.[7]

  • Protocol Outline:

    • Prepare a cell lysate from the cell line of interest.

    • Incubate the lysate with varying concentrations of the quinazoline-based inhibitor or a vehicle control (DMSO).

    • Add the kinobeads to the lysate-inhibitor mixture and incubate to allow for binding of kinases not inhibited by the test compound.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the kinases in each sample.

    • Determine the binding affinity (e.g., IC50) of the inhibitor for each identified kinase by analyzing the dose-dependent reduction in binding to the kinobeads.[8]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-reactivity profiling and the biological context of quinazoline-based inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Quinazoline Inhibitor (Serial Dilution) Assay In vitro Kinase Assay (e.g., Radiometric, DSF) or Chemical Proteomics (e.g., Kinobeads) Inhibitor->Assay Kinase Purified Kinase Panel or Cell Lysate Kinase->Assay Data Data Acquisition (e.g., Radioactivity, Fluorescence, MS) Assay->Data IC50 IC50 / Kd Determination Data->IC50 Profile Selectivity Profile Generation IC50->Profile

General workflow for kinase inhibitor cross-reactivity profiling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition ATP ATP P P ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

References

Validating the Anticancer Potential of 2,4,6-Trisubstituted Quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Quinazoline derivatives have emerged as a promising class of compounds, with several already established as effective targeted therapies. This guide provides a comparative analysis of the anticancer activity of emerging 2,4,6-trisubstituted quinazoline derivatives against various cancer cell lines, with a focus on their performance relative to established chemotherapeutic agents. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant signaling pathways to aid researchers in evaluating the potential of these compounds.

Comparative Anticancer Activity

The in vitro cytotoxic effects of novel 2,4,6-trisubstituted quinazoline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

One promising compound, a 2,4,6-trisubstituted quinazoline containing a piperidine moiety (designated as Compound 19n ), has demonstrated significant anti-proliferative activity against human gastric carcinoma (MGC-803) cells[1]. Another noteworthy derivative, an unsubstituted benzothiazol-2-amine substituted quinazoline (Compound VIIa ), has shown potent activity against breast (MCF-7) and lung (A549) cancer cell lines, with performance comparable to the established EGFR inhibitor, Gefitinib[2]. Furthermore, a novel quinazoline derivative, 04NB-03 , has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells[3].

To provide a clear comparison, the IC50 values of these derivatives are presented alongside those of the standard chemotherapeutic drug, Doxorubicin, and the targeted therapy, Gefitinib.

CompoundCell LineIC50 (µM)Comparison DrugCell LineIC50 (µM)
Compound 19n MGC-8034.61[1]DoxorubicinMGC-803~0.5-2*
Compound VIIa MCF-72.49[2]GefitinibMCF-7>100[2]
A5495.86[2]GefitinibA54925.12[2]
Compound 8a (quinazoline-triazole-acetamide)HCT-1165.33 (72h)[4]DoxorubicinHCT-1161.21 (72h)[4]
HepG27.94 (72h)[4]DoxorubicinHepG20.82 (72h)[4]
MCF-712.96 (72h)[4]DoxorubicinMCF-71.15 (72h)[4]

*Note: The IC50 value for Doxorubicin in MGC-803 cells is an approximate value based on typical literature findings for comparative purposes, as a direct comparison within the same study for Compound 19n was not available.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as for the cell cycle analysis and harvest.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Visualizing the Mechanisms of Action

To understand the biological context of the anticancer activity of quinazoline derivatives, the following diagrams illustrate a key signaling pathway they often target and a general workflow for their in vitro evaluation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines (e.g., MGC-803, MCF-7, A549) treatment Treatment with Quinazoline Derivatives & Control Drugs start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist conclusion Evaluation of Anticancer Activity ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Experimental workflow for evaluating anticancer activity.

A significant number of quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr Binds ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation & Survival transcription->proliferation quinazoline Quinazoline Derivatives quinazoline->egfr Inhibits

Simplified EGFR signaling pathway and its inhibition.

References

Structure-Activity Relationship of Substituted Quinazoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Structure-Activity Relationship of the Quinazoline Core

The biological activity of quinazoline analogs is highly dependent on the nature and position of substituents on the quinazoline ring. The most extensively studied positions are C2, C4, C6, and C7, with some research also exploring modifications at C8.

  • Position 2: Substitutions at the C2 position can significantly influence the activity and selectivity of quinazoline analogs. For instance, the introduction of aryl or heteroaryl groups can lead to potent biological activity.[1] In some cases, small, functionalized amine groups at this position have been shown to be critical for antibacterial activity.[2] The presence of groups like pyridyl at the C2 position has also been explored for inhibitory activity against various cancer cell lines.[3]

  • Position 4: The C4 position is a crucial point of interaction for many quinazoline inhibitors, particularly those targeting the ATP-binding pocket of kinases. The 4-anilino group is a classic pharmacophore for EGFR inhibitors.[4] Modifications to this aniline moiety, such as the introduction of small, hydrophobic substituents like fluorine, bromine, or chlorine, can increase activity.[4] Furthermore, the presence of a substituted amine at the 4th position has been shown to improve the antimicrobial activities of quinazolinone derivatives.[5]

  • Positions 6 and 7: The C6 and C7 positions are often substituted with small, electron-donating groups to enhance binding affinity and overall potency. The 6,7-dimethoxy substitution is a common feature in many potent EGFR inhibitors, as it is believed to orient the quinazoline core favorably within the kinase's active site.[6] Bulky substituents at the C6 or C7 positions can also increase potency. The introduction of heteroaryl groups, such as furan-2-yl at C6, has led to compounds with significantly higher antiproliferative activity compared to reference drugs like gefitinib and lapatinib.[6]

  • Position 8: While less frequently modified, substitutions at the C8 position can also impact biological activity. The presence of a halogen atom at this position has been noted to improve the antimicrobial properties of certain quinazolinone derivatives.[5] However, in other contexts, substitutions at C8 have been found to be detrimental to activity.

Comparative Biological Activity of Substituted Quinazoline Analogs

The following table summarizes the in vitro activity of representative substituted quinazoline analogs against various biological targets. This data highlights the impact of different substitution patterns on their inhibitory potency.

Compound/AnalogTarget(s)C2-SubstituentC4-SubstituentC6-SubstituentC7-SubstituentActivity (IC50/MIC in µM)Reference
Compound 7 NF-κB, EGFR-4-Anilino--0.3 (NF-κB), 0.0601 (EGFR)[4]
Compound 8 EGFRwt, EGFRT790M/L858R-4-ArylaminoEster group-0.0008 (EGFRwt), 0.0027 (EGFRT790M/L858R)[4]
Compound 13 A549 & H1975 cells-4-Anilino5-substituted furan-2-yl-7.35 (A549), 3.01 (H1975)[6]
Compound 18 EGFRwt-4-Anilino--0.01029[4]
Compound 21 EGFRwtPyridin-3-yl4-bromo-phenylethylidene-hydrazinyl6-Bromo-0.0461[4]
Compound 6c EGFR, VEGFR-2, HER2, CDK2Isatin hybrid---0.083 (EGFR), 0.076 (VEGFR-2), 0.138 (HER2), 0.183 (CDK2)[7]
Compound 6l S. aureus ATCC25923, JE2Amino--7-Chloro1.0 (ATCC25923), 0.6 (JE2)[2]
Compound 6y S. aureus ATCC25923, JE23,4-difluorobenzylamine--7-Chloro0.36 (ATCC25923), 0.02 (JE2)[2]
Quinazolinone 15 S. aureus ATCC 292133-hydroxyphenyl-4-cyanophenyl-0.03[8]
Quinazolinone 16 S. aureus ATCC 292133-hydroxyphenyl-4-alkynylphenyl-0.003[8]

Experimental Protocols

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This cell-free enzymatic assay is used to determine the direct inhibitory effect of test compounds on the kinase activity of EGFR by measuring the amount of ADP produced.[9]

Materials:

  • Recombinant human EGFR kinase enzyme

  • Poly (Glu, Tyr) substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well or 96-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to achieve the final desired concentrations.[9]

  • Kinase Reaction Setup: Add the diluted test compounds to the wells of the plate. Subsequently, add the EGFR enzyme and substrate mixture to each well. The plate is then incubated at room temperature for 30-60 minutes to allow the compounds to bind to the enzyme.[9]

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding ATP to each well. The plate is then incubated at 30°C for 40-60 minutes.[9]

  • Termination of Reaction and ADP Detection: An equal volume of ADP-Glo™ Reagent is added to each well. This step terminates the kinase reaction and depletes any remaining ATP.[9]

  • Luminescence Signal Generation: The Kinase Detection Reagent is added to each well. This reagent facilitates the conversion of the generated ADP back into ATP, which is then utilized in a luciferase reaction to produce a light signal.

  • Data Acquisition: After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.[9]

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[9]

Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[10][11]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[10]

  • MTT Addition and Incubation: Following treatment, MTT solution is added to each well, and the plate is incubated for an additional 1 to 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.[11]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Visualizing Structure-Activity Relationships and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key structure-activity relationships of substituted quinazoline analogs and a common signaling pathway they target.

SAR_Quinazoline cluster_quinazoline Generalized Quinazoline SAR cluster_substituents Substituent Effects on Activity Quinazoline_Core C2 C2 Position - Aryl/Heteroaryl groups can increase activity. - Small amino groups critical for antibacterial effect. Quinazoline_Core->C2 R2 C4 C4 Position - 4-Anilino is a key pharmacophore for kinase inhibition. - Small hydrophobic groups on aniline increase activity. Quinazoline_Core->C4 R4 C6_C7 C6/C7 Positions - Small electron-donating groups (e.g., -OCH3) enhance potency. - Bulky groups can also increase activity. Quinazoline_Core->C6_C7 R6/R7 C8 C8 Position - Halogen substitution can improve antimicrobial activity. Quinazoline_Core->C8 R8 EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Regulates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP Binding Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Leads to EGF EGF (Ligand) EGF->EGFR Binds

References

Navigating the Synthesis of 2,4,6,8-Tetrachloroquinazoline: A Comparative Guide to Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of complex heterocyclic scaffolds is a critical endeavor. 2,4,6,8-Tetrachloroquinazoline, a highly functionalized quinazoline derivative, presents a valuable building block for the synthesis of a diverse array of potential therapeutic agents. This guide provides a comparative analysis of a plausible and efficient synthetic route to this target molecule, offering detailed experimental protocols, quantitative data, and a logical workflow to inform synthetic strategies.

A Strategic Approach: Building from a Chlorinated Precursor

Direct, multi-step chlorination of a pre-formed quinazoline ring to achieve the specific 2,4,6,8-tetrachloro substitution pattern is fraught with challenges, primarily the lack of regioselectivity. A more efficient and controllable strategy involves the construction of the quinazoline ring from an appropriately pre-chlorinated anthranilic acid derivative. This approach ensures the desired substitution on the benzene ring from the outset, simplifying the subsequent transformations.

The most promising synthetic pathway, detailed below, commences with the synthesis of 2-amino-3,5-dichlorobenzoic acid, followed by the formation of the quinazoline-2,4-dione ring, and culminating in the chlorination of the 2- and 4-positions.

Comparative Analysis of Synthetic Steps

The following table summarizes the key quantitative data for the proposed three-step synthesis of this compound. This allows for a clear comparison of the efficiency of each transformation.

StepReactionStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)
1ChlorinationAnthranilic acidConcentrated HCl, 30% H₂O₂40 min (incubation)60°C72.3%[1]
2Cyclization (Niementowski Reaction)2-amino-3,5-dichlorobenzoic acidUrea~2-4 h130-140°C(Not specified)
3Chlorination6,8-dichloroquinazoline-2,4(1H,3H)-dionePOCl₃, PCl₅6-8 hWater bath(Not specified)

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-3,5-dichlorobenzoic acid

This procedure utilizes the direct chlorination of anthranilic acid.

Procedure:

  • In a 2L beaker, add 500 mL of water, 50 mL of concentrated hydrochloric acid, and 39.7 g (0.29 mol) of anthranilic acid. Stir for 10 minutes.

  • Add an additional 450 mL of concentrated hydrochloric acid and heat the mixture to 50°C until the system becomes clear.

  • Slowly add 78 g of 30% hydrogen peroxide solution with vigorous stirring. An exothermic reaction will occur, and a solid will precipitate after approximately 5 minutes.

  • Maintain the reaction mixture at 60°C for 40 minutes.

  • Rapidly cool the mixture to 30°C and collect the precipitate by suction filtration.

  • Wash the filter cake with water (3 x 80 mL) and dry under vacuum at 70°C to yield 43.03 g of white, powdered 2-amino-3,5-dichlorobenzoic acid (molar yield: 72.3%).[1]

Step 2: Synthesis of 6,8-dichloroquinazoline-2,4(1H,3H)-dione

This step involves the cyclization of the chlorinated anthranilic acid with urea, a classic example of the Niementowski quinazoline synthesis.

Procedure:

  • Thoroughly mix 2-amino-3,5-dichlorobenzoic acid and urea in a round-bottom flask.

  • Heat the mixture to 130-140°C for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid product is purified by recrystallization from a suitable solvent.

Note: While a specific yield for this reaction with 2-amino-3,5-dichlorobenzoic acid was not found in the searched literature, the Niementowski reaction is a well-established method for the synthesis of quinazolinones.

Step 3: Synthesis of this compound

The final step involves the chlorination of the quinazolinedione intermediate to furnish the target molecule. The use of a mixture of phosphorus oxychloride and phosphorus pentachloride is a robust method for this transformation.

Procedure:

  • In a round-bottom flask, combine one gram of 6,8-dichloroquinazoline-2,4(1H,3H)-dione with 5 mL of phosphorus oxychloride (POCl₃) and 2 grams of phosphorus pentachloride (PCl₅).[2]

  • Heat the mixture on a water bath for 6-8 hours.[2]

  • After cooling, carefully pour the reaction mixture onto crushed ice with stirring for 30 minutes.[2]

  • Collect the precipitated solid by filtration and recrystallize from a suitable solvent to obtain this compound.

Note: The yield for this specific transformation was not explicitly found. However, this chlorination method is generally effective for quinazolinones.[2]

Synthetic Pathway Visualization

The logical flow of the proposed synthetic route is illustrated in the diagram below.

G Synthetic Pathway to this compound A Anthranilic acid B 2-amino-3,5-dichlorobenzoic acid A->B  Conc. HCl, H₂O₂  60°C, 40 min  Yield: 72.3% C 6,8-dichloroquinazoline-2,4(1H,3H)-dione B->C  Urea  130-140°C, 2-4 h D This compound C->D  POCl₃, PCl₅  Water bath, 6-8 h

Caption: A three-step synthetic route to this compound.

References

Benchmarking 2,4,6,8-Tetrachloroquinazoline derivatives against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of quinazoline-based kinase inhibitors against other prominent kinase inhibitor classes. By presenting key performance data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to be an invaluable resource for researchers in oncology and drug discovery.

Introduction to Quinazoline Kinase Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] These agents, particularly the 4-anilinoquinazoline derivatives, have revolutionized the treatment of certain cancers by targeting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[2] This guide will focus on well-established quinazoline-based inhibitors such as Gefitinib, Erlotinib, Lapatinib, and Vandetanib, comparing their efficacy and selectivity against non-quinazoline inhibitors like Dasatinib, Sorafenib, and Sunitinib.

Data Presentation: Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of selected quinazoline and non-quinazoline inhibitors against various cancer cell lines, providing a direct comparison of their anti-proliferative activities.

Table 1: IC50 Values of Quinazoline-Based EGFR/HER2 Inhibitors in Cancer Cell Lines

InhibitorTarget(s)Cell LineCancer TypeIC50 (nM)Reference(s)
Gefitinib EGFRPC-9Non-Small Cell Lung Cancer13.06[3]
HCC827Non-Small Cell Lung Cancer77.26[3]
H3255Non-Small Cell Lung Cancer3[3]
Erlotinib EGFRHNSHead and Neck Cancer20[4]
KYSE410Esophageal Cancer5000[5]
BxPC-3Pancreatic Cancer1260[6]
Lapatinib EGFR, HER2BT474Breast Cancer36[7]
SKBR3Breast Cancer80[7]
HN5Head and Neck Cancer90-210[8]
Vandetanib VEGFR2, EGFR, RETA549Non-Small Cell Lung Cancer2700[9]
Calu-6Lung Cancer13500[9]
TTMedullary Thyroid Cancer150[10]

Table 2: IC50 Values of Non-Quinazoline Multi-Kinase Inhibitors in Cancer Cell Lines

InhibitorPrimary Target(s)Cell LineCancer TypeIC50 (µM)Reference(s)
Dasatinib BCR-Abl, SrcK562Chronic Myeloid Leukemia<1[11]
IGROV-1Ovarian CancerVaries[12]
Sorafenib VEGFR, PDGFR, RafMCF-7Breast Cancer32.0[13]
HepG2Liver CancerVaries[14]
Sunitinib VEGFR, PDGFR, c-KITNCI-N87Gastric CancerVaries[15]
MKN-45Gastric CancerVaries[15]

Kinase Selectivity Profiles

While potent on-target activity is desirable, the selectivity of a kinase inhibitor across the human kinome is crucial for minimizing off-target effects and associated toxicities. The following table provides a comparative overview of the kinase selectivity of quinazoline and non-quinazoline inhibitors.

Table 3: Comparative Kinase Selectivity

InhibitorPrimary Target(s)Key Off-TargetsSelectivity ProfileReference(s)
Gefitinib EGFRLimited data on broad panelHighly selective for EGFR[16]
Erlotinib EGFRJAK2Generally selective for EGFR, but off-target effects on JAK2 have been noted.[10][10]
Lapatinib EGFR, HER2Weakly inhibits ErbB4Highly selective for EGFR and HER2 over other kinases like c-Src, c-Raf, MEK, and VEGFR2.[8][8]
Vandetanib VEGFR2, EGFR, RETPDGFRβ, Flt1, Tie-2, FGFR1 (weaker)Potent against primary targets with less activity against a range of other kinases.[9][9][17]
Dasatinib BCR-Abl, Src familyc-KIT, PDGFRβ, EphrinsBroad-spectrum inhibitor targeting multiple kinase families.[18]
Sorafenib VEGFR, PDGFR, Rafc-KIT, FLT3, RETMulti-kinase inhibitor with activity against several key oncogenic kinases.[14]
Sunitinib VEGFR, PDGFR, c-KITFLT3, RET, CSF1RMulti-targeted inhibitor with a broad spectrum of activity.[15]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of benchmarking data, detailed experimental protocols are essential.

Protocol 1: Determination of IC50 using a Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor in an adherent cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test inhibitor (e.g., Quinazoline derivative) and control inhibitor

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test and control inhibitors in the complete medium. The final concentration range should span several orders of magnitude around the expected IC50. A vehicle control (DMSO) should also be prepared.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Protocol 2: Kinase Selectivity Profiling using KINOMEscan®

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[20][21]

Principle: The assay relies on the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the active site of a kinase. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound.[20]

Methodology:

  • Kinase Panel: A large panel of purified human kinases are utilized.[21]

  • Competition Assay: The test compound is incubated with a specific kinase from the panel and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) for DNA-tagged kinases.[20]

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated). This data can be used to calculate the dissociation constant (Kd) or the percentage of inhibition at a specific concentration. A lower percentage of control indicates a stronger interaction between the test compound and the kinase.[20]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinazoline-based inhibitors and a general workflow for inhibitor screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2

Caption: EGFR/HER2 Signaling Pathway and Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_validation Validation Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (e.g., MTT Assay) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling (e.g., KINOMEscan) IC50->Selectivity Cell_Assays Cell-Based Assays (Apoptosis, Cell Cycle) Selectivity->Cell_Assays In_Vivo In Vivo Efficacy Studies Cell_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Kinase Inhibitor Screening Workflow.

Conclusion

This guide provides a foundational framework for benchmarking quinazoline-based kinase inhibitors against other classes of inhibitors. The presented data highlights the potent and often selective nature of quinazoline derivatives, particularly against EGFR and HER2. However, the broader spectrum of activity seen with multi-kinase inhibitors like Dasatinib and Sorafenib underscores the diverse therapeutic strategies available. For researchers developing novel kinase inhibitors, a thorough understanding of both on-target potency and off-target selectivity is paramount for the successful translation of promising compounds from the laboratory to the clinic. The provided protocols and workflow diagrams serve as a starting point for designing and executing robust preclinical evaluations.

References

Safety Operating Guide

Proper Disposal of 2,4,6,8-Tetrachloroquinazoline: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,4,6,8-tetrachloroquinazoline is critical to ensure laboratory safety and environmental protection. As a chlorinated heterocyclic compound, it is considered hazardous waste and must be managed according to strict protocols. This guide provides essential safety information and a step-by-step operational plan for its disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific SDS for this compound is not publicly available, general precautions for highly chlorinated organic compounds should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Handle only in a well-ventilated fume hood. If the risk of inhalation is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Operational Plan

Disposal of this compound must be handled by a licensed environmental waste management company. The following steps provide a procedural workflow for its collection and preparation for disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

Step 2: Waste Labeling and Storage

  • All waste containers must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., toxic, environmentally hazardous), and the accumulation start date.

  • Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

  • Provide the disposal company with a complete inventory of the waste, including the chemical name and quantity.

Step 4: Documentation

  • Maintain a detailed record of the waste generated, including the amount and date of accumulation.

  • Retain all documentation provided by the waste disposal company, such as the waste manifest, for your records.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated BB BB A->BB Solid B Is the waste solid or liquid? D Collect in dedicated 'Liquid Halogenated Waste' container B->D Liquid C Collect in dedicated 'Solid Halogenated Waste' container E Seal and label container with chemical name and hazard symbols C->E D->E F Store in designated hazardous waste accumulation area E->F G Contact EHS or certified waste disposal company F->G H Provide waste inventory and schedule pickup G->H II II H->II I Maintain all disposal records J End: Proper Disposal Complete BB->C Solid II->J

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always follow the specific protocols established by your institution and local regulations. The ultimate responsibility for safe handling and disposal lies with the user.

Personal protective equipment for handling 2,4,6,8-Tetrachloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6,8-Tetrachloroquinazoline

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for ensuring both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Assessment and Safety Precautions

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally similar chlorinated quinazoline compounds indicate that it should be handled as a hazardous substance.[1] The presence of multiple chlorine atoms on the quinazoline core suggests potential for toxicity and irritation. Therefore, it is imperative to treat this compound as a hazardous chemical waste.

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldAlways wear chemical safety goggles that provide a complete seal around the eyes.[2] A face shield should be worn over goggles during procedures with a higher risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or perforations before use and wash hands thoroughly after handling.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[2] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood to prevent inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][3]

Operational and Disposal Plans

A systematic, step-by-step approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Experimental Protocol: Safe Handling of this compound
  • Preparation and Engineering Controls:

    • Before beginning work, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Designate a specific area within the laboratory for handling this compound.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound inside a chemical fume hood to minimize the risk of inhaling dust particles.

    • Use a disposable weighing paper or a dedicated, tared container to avoid contamination of balances.

  • Dissolution and Reaction:

    • If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

    • All reactions involving this compound should be carried out in a well-ventilated area, preferably within a fume hood.[2]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Thoroughly wash hands and any exposed skin with soap and water after completing the work and before leaving the laboratory.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to local, state, and federal regulations.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix this waste with other waste streams unless their compatibility has been confirmed.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List any other components and their approximate concentrations in the waste container.

  • Disposal:

    • Dispose of all waste, including contaminated PPE and cleaning materials, through an approved hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.[4]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE as described in the table above.

  • Contain the Spill: For solid spills, carefully cover the material with an inert absorbent, such as sand or vermiculite, to avoid generating dust. For liquid spills, use a chemical spill kit with absorbent pads to contain the liquid.

  • Clean the Spill: Carefully collect the absorbed material and any contaminated debris into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound prep Preparation - Verify fume hood and safety showers - Inspect and don appropriate PPE handling Handling - Weigh and transfer in fume hood - Conduct reactions in a ventilated area prep->handling post_handling Post-Handling - Decontaminate work surfaces - Wash hands thoroughly handling->post_handling spill Spill Management - Evacuate and secure area - Use spill kit and appropriate PPE for cleanup handling->spill waste_collection Waste Collection - Segregate hazardous waste - Use labeled, sealed containers post_handling->waste_collection disposal Disposal - Arrange for hazardous waste pickup - Do not use sink or regular trash waste_collection->disposal spill->waste_collection

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.